molecular formula C15H10N2O2 B1329452 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 7491-86-3

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No.: B1329452
CAS No.: 7491-86-3
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, outlines key analytical and spectroscopic characterization methods, and presents a relevant biological pathway where this class of molecules shows activity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This classical condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the target molecule, 2-acetylpyridine serves as the carbonyl component.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.

Materials:

  • Isatin

  • 2-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (3-4 equivalents) in a minimal amount of water and then add ethanol to create a concentrated basic solution.

  • To this solution, add isatin (1 equivalent) and stir at room temperature. The mixture will typically turn from a purple to a brown color as the isatin ring opens.

  • Slowly add 2-acetylpyridine (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-acetylpyridine and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Pfitzinger Synthesis:

Pfitzinger_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification KOH Dissolve KOH in EtOH/H₂O Isatin Add Isatin KOH->Isatin Acetylpyridine Add 2-Acetylpyridine Isatin->Acetylpyridine Reflux Reflux (12-24h) Acetylpyridine->Reflux Evaporation Remove EtOH Reflux->Evaporation Wash Wash with Et₂O Evaporation->Wash Acidify Acidify with HCl/AcOH Wash->Acidify Filter Filter and Dry Acidify->Filter Recrystallize Recrystallize from EtOH Filter->Recrystallize

Caption: General workflow for the Pfitzinger synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₀N₂O₂
Molecular Weight 250.25 g/mol
Monoisotopic Mass 250.0742 g/mol
CAS Number 57882-27-6
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and pyridine rings. A key feature would be a downfield singlet for the carboxylic acid proton, typically appearing around 12-14 ppm, which is often broad due to hydrogen bonding and exchange.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carboxyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm. The remaining aromatic carbons will appear in the range of approximately 110-160 ppm.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid) 3300 - 2500 (broad)
C=O stretch (Carboxylic acid) 1760 - 1710
C=N and C=C stretch (Aromatic) 1600 - 1450
C-H bend (Aromatic) 900 - 675

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization ModeAdductPredicted m/z
ESI+[M+H]⁺251.0815
ESI+[M+Na]⁺273.0634
ESI-[M-H]⁻249.0669

Data is predicted and may vary slightly from experimental values.

Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid derivatives are a known class of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.[2]

DHODH Signaling Pathway and Inhibition

The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the mechanism of its inhibition by compounds like this compound.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines Inhibitor 2-Pyridin-2-yl-quinoline- 4-carboxylic acid DHODH DHODH Inhibitor->DHODH Inhibition

Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Pfitzinger reaction offers a reliable method for its preparation. The provided spectroscopic and analytical data, along with data from related compounds, serve as a benchmark for the characterization of this molecule. Furthermore, its potential role as a DHODH inhibitor highlights its relevance in the field of drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. Further research into the specific biological activities and structure-activity relationships of this compound is warranted.

References

Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its key chemical identifiers, summarizes computed physical properties, details standard experimental protocols for property determination, and illustrates relevant biological and experimental workflows.

Core Compound Properties

This compound, also known as 2-(2-pyridyl)cinchoninic acid, is a rigid, polycyclic aromatic compound featuring both a quinoline and a pyridine ring system, with a carboxylic acid moiety that is critical to its chemical behavior and potential biological activity.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(pyridin-2-yl)quinoline-4-carboxylic acid

  • CAS Number: 57882-27-6[1]

  • Molecular Formula: C₁₅H₁₀N₂O₂[2]

  • Canonical SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O[2]

  • InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N[2]

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 250.25 g/mol PubChem
Monoisotopic Mass 250.07423 Da[2]
XlogP (Predicted) 2.3[2]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem
Hydrogen Bond Acceptors 4 (2 from N atoms, 2 from O atoms)PubChem

Note: XlogP is a computed measure of lipophilicity, a key parameter in predicting drug absorption and distribution.

Biological Context and Potential Mechanism of Action

Quinoline-4-carboxylic acid derivatives are a significant class of compounds investigated for a range of therapeutic applications, including antitumor and anti-inflammatory activities.[3][4] One of the key mechanisms of action identified for this structural class is the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH).[5]

DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. The inhibition of this pathway can lead to the depletion of pyrimidines, thereby arresting the growth of rapidly dividing cells, such as cancer cells.[5] The carboxylate group of the quinoline core is vital for this activity, often forming key interactions, such as a salt bridge with arginine residues (e.g., R136) in the enzyme's binding pocket.[5]

Below is a diagram illustrating the inhibition of the pyrimidine synthesis pathway by a generic 2-Aryl-quinoline-4-carboxylic acid inhibitor.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate ... UMP UMP Orotate->UMP DHODH DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA ... Inhibitor 2-Aryl-quinoline-4- carboxylic acid Inhibitor->Orotate Inhibition

DHODH Pathway Inhibition by Quinoline-4-Carboxylic Acid.

Representative Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties. While protocols for this specific molecule are not published, the following represent industry-standard approaches for characterizing similar compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] It measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

  • Preparation: An excess amount of the solid compound (to ensure saturation) is added to a vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[7]

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or thermomixer (e.g., at 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The solid and aqueous phases are then separated by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[8]

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined. This is typically done using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, by comparing the response to a standard calibration curve.[8][9]

  • Reporting: The solubility is reported in units such as µg/mL or µM. The pH of the suspension should be verified at the beginning and end of the experiment.[6]

Shake_Flask_Workflow start Start prep Add excess solid compound to aqueous buffer start->prep equilibrate Seal and agitate at constant temperature for 24h prep->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate quantify Quantify compound concentration in supernatant via HPLC or LC-MS/MS separate->quantify report Report solubility value (e.g., in µg/mL) quantify->report end_node End report->end_node

Workflow for Shake-Flask Solubility Determination.
Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined for compounds with a UV-active chromophore near an ionizable center, as the UV spectrum will change with the state of ionization.[10]

Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).[10]

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 3 to 12). The ionic strength of the buffers should be kept constant.[10]

  • Sample Preparation: Aliquots of the DMSO stock solution are added to each buffer solution in a 96-well UV-transparent microplate. The final concentration of the compound should be low (e.g., 0.2 mM), and the final DMSO percentage should be minimal (≤2% v/v) to avoid affecting the pKa value.[11]

  • Spectral Acquisition: The UV-Vis absorption spectrum (e.g., 230–500 nm) for each well is recorded using a microplate spectrophotometer.[10]

  • Data Analysis:

    • The absorbance at one or more wavelengths where the protonated and deprotonated species show significant spectral differences is plotted against the pH of the buffer.[12]

    • The resulting data forms a sigmoidal curve. This curve is fitted to the Henderson-Hasselbalch equation or a similar model using non-linear regression.[13][14]

    • The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentrations of the acidic and basic forms are equal.[14]

Physicochemical Properties and Drug Development

The physicochemical properties of a compound like this compound are determinative of its potential as a therapeutic agent. Parameters such as solubility, lipophilicity (logP), and ionization state (pKa) are critical for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Solubility: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8]

  • pKa: The pKa values determine the charge state of the molecule at different physiological pH values (e.g., stomach, intestine, blood). The charge state profoundly impacts solubility, membrane permeability, and binding to the biological target.

  • Lipophilicity (logP): This parameter influences how a compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and its distribution throughout the body.

The interplay between these properties is crucial for optimizing a compound's journey from administration to its site of action.

ADME_Relationship cluster_props Core Physicochemical Properties cluster_adme Influence on ADME Profile pKa pKa (Ionization State) Abs Absorption pKa->Abs affects membrane permeability Dist Distribution pKa->Dist Exc Excretion pKa->Exc influences renal clearance Sol Aqueous Solubility Sol->Abs rate-limiting step LogP LogP (Lipophilicity) LogP->Abs LogP->Dist affects tissue partitioning Met Metabolism LogP->Met affects binding to metabolizing enzymes

Influence of Physicochemical Properties on ADME.

References

Unveiling the Awaited Structure: A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of late 2025, this document provides a comprehensive overview of its chemical properties, established synthetic routes, and the standardized experimental protocols that would be employed for its crystal structure determination. Furthermore, this guide outlines the potential biological significance of this class of compounds, offering a foundational resource for researchers in the field.

Molecular and Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core linked to a pyridine ring at the 2-position and a carboxylic acid group at the 4-position. This arrangement of functional groups suggests potential for diverse intermolecular interactions, making its crystal structure of significant interest for understanding its solid-state properties and for rational drug design.

PropertyValueSource
Molecular FormulaC15H10N2O2[1][2]
Monoisotopic Mass250.07423 Da[1]
Predicted XlogP2.3[1]
CAS Number57882-27-6[3]

Synthetic Pathways

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being two of the most common and effective methods.[4] These reactions offer versatile routes to a wide range of derivatives.

A plausible synthetic route for this compound via the Doebner reaction is outlined below. This three-component reaction typically involves an aniline, an aldehyde, and pyruvic acid.[4][5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Aniline Doebner_reaction Doebner Reaction (e.g., in Ethanol, reflux) Aniline->Doebner_reaction Pyridine_2_carboxaldehyde Pyridine-2-carboxaldehyde Pyridine_2_carboxaldehyde->Doebner_reaction Pyruvic_acid Pyruvic Acid Pyruvic_acid->Doebner_reaction Target_molecule This compound Doebner_reaction->Target_molecule G Crystal_Selection Single Crystal Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection (e.g., Bruker APEX-II CCD) Mounting->Data_Collection Data_Processing Data Processing and Reduction (e.g., SAINT, SADABS) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods - SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., Full-Matrix Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CIF check, Platon) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

References

Spectroscopic Data Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a valuable predictive resource for the characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of similar quinoline and pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and pyridine rings, as well as the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following ranges, typically recorded in a solvent like DMSO-d₆.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 14.0Broad SingletThe chemical shift can be concentration and solvent dependent.
Quinoline H3~8.0Singlet
Quinoline H5, H6, H7, H87.5 - 8.5MultipletsComplex splitting patterns due to coupling between adjacent protons.
Pyridine H3', H4', H5'7.5 - 8.0Multiplets
Pyridine H6'~8.7DoubletExpected to be the most downfield of the pyridine protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (C=O)165 - 175
Quinoline C2150 - 155Attached to the pyridine ring.
Quinoline C4145 - 150Attached to the carboxylic acid.
Quinoline Quaternary Carbons120 - 150
Quinoline CH Carbons120 - 140
Pyridine C2'150 - 155Attached to the quinoline ring.
Pyridine CH Carbons120 - 140
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=N and C=C stretch (Aromatic)1500 - 1650Medium to StrongMultiple bands are expected in this region.
C-H stretch (Aromatic)3000 - 3100Medium
O-H bend (Carboxylic Acid)1200 - 1450Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

Solvent Predicted λmax (nm) Molar Absorptivity (ε) Transition
Ethanol~250 - 280 and ~320 - 350To be determined experimentallyπ → π*

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline with the blank cuvette.

    • Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare as ATR or KBr Pellet Sample->IR_Prep IR UV_Prep Dissolve in UV-Vis Solvent Sample->UV_Prep UV-Vis NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data Acquire FID, Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram, Process Spectrum IR->IR_Data UV_Data Measure Absorbance, Plot Spectrum UV->UV_Data

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their acquisition. Researchers are encouraged to use this information as a starting point for their own experimental characterization.

In-Depth Technical Guide: Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular characteristics of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. The data is presented in a structured format for clarity and ease of comparison.

Physicochemical Data

The core molecular properties of this compound have been determined and are summarized in the table below. This information is critical for a variety of applications, including analytical method development, reaction stoichiometry, and computational modeling.

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₂[1]
Molecular Weight 250.26 g/mol [2][3]
Monoisotopic Mass 250.07423 Da[1]

References

An In-depth Technical Guide to 2-Pyridin-2-ylquinoline-4-carboxylic Acid (CAS 57882-27-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological activities, and suppliers of 2-Pyridin-2-ylquinoline-4-carboxylic acid (CAS No. 57882-27-6). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Chemical and Physical Properties

2-Pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H10N2O2.[1] It is also known by its IUPAC name, 2-(2-pyridinyl)-4-quinolinecarboxylic acid. The compound's key properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 57882-27-6[1]
IUPAC Name 2-pyridin-2-ylquinoline-4-carboxylic acid-
Synonyms 2-(2-Pyridyl)cinchoninic acid, 2-(2-Pyridinyl)quinoline-4-carboxylic acid-
Molecular Formula C15H10N2O2[1]
Molecular Weight 250.25 g/mol [1]
Boiling Point 472 °C at 760 mmHg-
Density 1.332 g/cm³-
Flash Point 239.2 °C-
Storage Temperature Room Temperature[1]

Synthesis Protocol: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acids, such as 2-pyridin-2-ylquinoline-4-carboxylic acid, is commonly achieved through the Doebner reaction.[2] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the title compound, 2-aminopyridine, pyridine-2-carboxaldehyde, and pyruvic acid would be the starting materials.

General Experimental Protocol (Adapted from a modified Doebner hydrogen-transfer reaction)[3][4]

This protocol is a general guideline and may require optimization for the specific synthesis of 2-pyridin-2-ylquinoline-4-carboxylic acid.

Materials:

  • Substituted Aniline (e.g., 2-aminopyridine)

  • Aldehyde (e.g., pyridine-2-carboxaldehyde)

  • Pyruvic Acid

  • Acetonitrile (MeCN)

  • Lewis Acid Catalyst (e.g., BF3·THF)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in acetonitrile, add the Lewis acid catalyst (e.g., BF3·THF, 0.28 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.[3]

  • Slowly add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours.[3][4]

  • Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a work-up by adding ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Doebner Reaction Workflow

G Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline Aniline (e.g., 2-aminopyridine) Mixing Mixing and Initial Heating Aniline->Mixing Aldehyde Aldehyde (e.g., pyridine-2-carboxaldehyde) Aldehyde->Mixing PyruvicAcid Pyruvic Acid Addition Dropwise Addition of Pyruvic Acid PyruvicAcid->Addition Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Catalyst Lewis Acid Catalyst (e.g., BF3·THF) Catalyst->Mixing Temperature Temperature (e.g., 65 °C) Reaction Reaction Progression Temperature->Reaction Mixing->Addition Addition->Reaction Workup Work-up and Extraction Reaction->Workup Purification Purification Workup->Purification Product 2-Pyridin-2-ylquinoline-4-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of 2-pyridin-2-ylquinoline-4-carboxylic acid via the Doebner reaction.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-pyridin-2-ylquinoline-4-carboxylic acid is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is present in numerous compounds with a wide range of biological activities.[5] Research on structurally related compounds suggests potential applications in cancer and infectious diseases.[6][7]

Inhibition of STAT3 Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a characteristic of many human cancers, making it an attractive target for cancer therapy.[3] Inhibition of STAT3 can disrupt tumor cell proliferation, survival, and metastasis.[3]

G Inhibition of STAT3 Signaling by a Quinoline Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Quinoline Quinoline-4-carboxylic acid derivative Quinoline->STAT3_dimer Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activation Cytokine Cytokine Cytokine->Receptor

Caption: Proposed mechanism of STAT3 signaling inhibition by a quinoline-4-carboxylic acid derivative.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Research has shown that certain quinoline-4-carboxylic acid derivatives with pyridine substituents can act as inhibitors of dihydroorotate dehydrogenase (DHODH).[8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[8] Inhibition of DHODH can thus have antiproliferative effects, making it a target for cancer therapy.[8] A study on positional pyridine isomers of quinoline-4-carboxylic acids demonstrated that the meta-isomer exhibited nanomolar activity against DHODH.[8]

Experimental Protocol: DHODH Inhibition Assay[8]

This protocol outlines a general method for assessing the inhibitory activity of a compound against DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, indicator)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Test compound (2-pyridin-2-ylquinoline-4-carboxylic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and decylubiquinone.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding dihydroorotate and DCIP.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DHODH activity.

Experimental Workflow: DHODH Inhibition Assay

Workflow for DHODH Inhibition Assay A Prepare Reagents (Enzyme, Substrates, Buffers) C Dispense Reagents and Test Compound into Microplate A->C B Prepare Test Compound Dilutions B->C D Initiate Reaction with Dihydroorotate and DCIP C->D E Monitor Absorbance Change (e.g., at 600 nm) D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G

References

The Multifaceted Biological Potential of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 4-position, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of quinoline-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, providing detailed experimental protocols, and visualizing key biological pathways.

Anticancer Activity: Targeting Proliferation and Survival

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The anticancer efficacy of various quinoline-4-carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
P6 MLLr leukemic cell lines7.2 (SIRT3 inhibition)[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast)- (82.9% growth reduction)[2]
Quinoline-2-carboxylic acid HELA (Cervical)Significant cytotoxicity[3]
Kynurenic acid (hydrate), quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acids MCF7 (Breast)Remarkable growth inhibition[3]
Compound 41 DHODH Inhibition0.00971[4]
Compound 43 DHODH Inhibition0.0262[4]
Compound 12e MGC-803 (Gastric)1.38[5]
Compound 12e HCT-116 (Colon)5.34[5]
Compound 12e MCF-7 (Breast)5.21[5]
Key Signaling Pathways in Anticancer Activity

Sirtuin 3 (SIRT3) Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase.[1] SIRT3 plays a crucial role in regulating mitochondrial metabolism and redox balance, and its inhibition can lead to cell cycle arrest and differentiation in cancer cells.

SIRT3_Inhibition_Pathway Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative SIRT3 SIRT3 Quinoline_Derivative->SIRT3 Inhibits Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylates Metabolic_Stress Metabolic Stress (e.g., ROS) SIRT3->Metabolic_Stress Mitochondrial_Proteins->Metabolic_Stress Reduces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Metabolic_Stress->Cell_Cycle_Arrest Differentiation Cell Differentiation Metabolic_Stress->Differentiation

SIRT3 Inhibition by Quinoline Derivatives

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Another significant mechanism of anticancer and antiviral activity is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[2][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these derivatives deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

DHODH_Inhibition_Pathway Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline_Derivative->DHODH Inhibits Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Antiviral_Screening_Workflow Cell_Culture 1. Host Cell Culture (e.g., Vero E6, A549) Compound_Treatment 2. Treatment with Quinoline Derivative Cell_Culture->Compound_Treatment Virus_Infection 3. Infection with Virus (e.g., Influenza, SARS-CoV-2) Compound_Treatment->Virus_Infection Incubation 4. Incubation (24-72 hours) Virus_Infection->Incubation CPE_Assay 5a. Cytopathic Effect (CPE) Quantification Incubation->CPE_Assay Plaque_Assay 5b. Plaque Reduction Assay Incubation->Plaque_Assay Reporter_Assay 5c. Reporter Gene Assay Incubation->Reporter_Assay EC50_Determination 6. EC50 Determination CPE_Assay->EC50_Determination Plaque_Assay->EC50_Determination Reporter_Assay->EC50_Determination NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative Quinoline_Derivative->IKK_Complex Inhibits? Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Cytokines Inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Doebner_Reaction_Workflow Reactants 1. Aniline, Aldehyde, Pyruvic Acid & Catalyst in Solvent Reflux 2. Reflux (2-12 hours) Reactants->Reflux Workup 3. Work-up (Cooling & Precipitation) Reflux->Workup Purification 4. Purification (Recrystallization) Workup->Purification Product Quinoline-4-Carboxylic Acid Derivative Purification->Product

References

A Comprehensive Technical Review of 2-Aryl-Quinoline-4-Carboxylic Acids: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its derivatives, the 2-aryl-quinoline-4-carboxylic acid core has emerged as a particularly privileged structure, demonstrating significant potential in the development of novel therapeutic agents.[2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, aimed at researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, primarily the Doebner and Pfitzinger reactions. These methods offer efficient routes to the quinoline core with a variety of substitution patterns.

A prevalent method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This reaction typically involves the condensation of an aniline, an appropriate benzaldehyde derivative, and pyruvic acid in a suitable solvent like ethanol.[3] In some cases, a catalytic amount of acid, such as trifluoroacetic acid, may be added to facilitate the reaction.[4] Another classical and efficient method is the Pfitzinger synthesis, which involves the reaction of isatin with a ketone containing a –CH2CO– group in the presence of a base like sodium hydroxide or potassium hydroxide.[1]

General Experimental Protocol: Doebner Reaction

A representative experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction is as follows:

  • A mixture of an appropriately substituted aniline (1 mmol), a substituted benzaldehyde (1 mmol), and pyruvic acid (1 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.[3][5]

  • The reaction mixture is refluxed for a specified period, typically ranging from a few hours to 12 hours.[4][5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[1]

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) and dried under a vacuum.[1]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[1][2]

Biological Activities and Therapeutic Applications

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been extensively investigated for a broad spectrum of pharmacological activities. The presence of the aryl ring at the second position is often associated with good biological activity.[3]

Anticancer Activity

A significant area of research for this class of compounds is their potential as anticancer agents.[6] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[3]

One of the well-established mechanisms of anticancer activity for 2-aryl-quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][7] The novel anticancer drug candidate brequinar sodium, a 2-aryl-quinoline-4-carboxylic acid analog, is a known inhibitor of DHODH.[7] Furthermore, recent studies have explored the potential of 2-substituted phenylquinoline-4-carboxylic acids as histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective HDAC inhibitors.[3][8] Some derivatives have also shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[8]

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-aryl-quinoline-4-carboxylic acids.[9][10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The introduction of specific substituents on the 2-phenyl ring has been shown to enhance the antibacterial activity of the parent compound.[9] Some derivatives have also demonstrated activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).[11]

Anti-inflammatory and Other Activities

Derivatives of quinoline-4-carboxylic acid are also known to possess anti-inflammatory and analgesic properties.[12][13] Some substituted quinoline carboxylic acids have been shown to suppress inflammation and joint destruction in animal models of arthritis.[14] The anti-inflammatory effects of these compounds are suggested to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the downregulation of T-cell function.[14] Additionally, these compounds have been investigated for their potential as antimalarial, antitubercular, antiviral, and antileishmanial agents.[1][15]

Structure-Activity Relationship (SAR)

The biological activity of 2-aryl-quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on both the quinoline core and the 2-aryl ring.

For anticancer activity, particularly DHODH inhibition, bulky and hydrophobic substituents at the C-2 position of the quinoline ring are generally required for potent inhibition.[3][7] The carboxylic acid group at the C-4 position is also considered essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[3] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[3]

In the context of antibacterial activity, the introduction of amino substituents on the 2-phenyl-quinoline-4-carboxylic acid molecule has been shown to increase antibacterial activity, potentially by serving as new hydrogen bond donors and receptors to enhance binding affinity to target enzymes.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected 2-aryl-quinoline-4-carboxylic acid derivatives from the literature.

Table 1: Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Compound ID2-Aryl SubstituentTarget/AssayIC50 (µM)Cancer Cell Line(s)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-ylDHODH0.250 ± 0.11-[3]
D28Phenyl (as part of a larger HDAC inhibitor structure)HDAC324.45K562[3]
Compound 8Not specifiedAntitumor activity0.501 (50% cell proliferation inhibition)Various[16]
Compound 21Not specifiedAnticancer activity0.010HCC827[16]

Table 2: Antibacterial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Compound ID2-Aryl SubstituentBacterial StrainMIC (µg/mL)Reference
5a42-Phenyl derivativeStaphylococcus aureus64[11]
5a72-Phenyl derivativeEscherichia coli128[11]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of 2-aryl-quinoline-4-carboxylic acids.

Synthesis_Workflow cluster_reactants Starting Materials Aniline Aniline Reaction Doebner Reaction (e.g., in Ethanol, Reflux) Aniline->Reaction Benzaldehyde Aryl Aldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Aryl-Quinoline-4-Carboxylic Acid Reaction->Product

Generalized workflow for the Doebner synthesis.

SAR_Logic cluster_substituents Key Structural Features Core 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold C2_Aryl C2-Aryl Substituent Core->C2_Aryl C4_Carboxylic C4-Carboxylic Acid Core->C4_Carboxylic Quinoline_Ring Quinoline Ring Substituents Core->Quinoline_Ring Activity Biological Activity (e.g., Anticancer, Antibacterial) C2_Aryl->Activity C4_Carboxylic->Activity Quinoline_Ring->Activity

Structure-Activity Relationship logic diagram.

DHODH_Inhibition_Pathway cluster_effect Mechanism of Action Compound 2-Aryl-Quinoline-4-Carboxylic Acid DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Inhibition Inhibition Block Blockade

DHODH inhibition signaling pathway.

Conclusion

2-Aryl-quinoline-4-carboxylic acids represent a versatile and highly valuable scaffold in medicinal chemistry. The straightforward and efficient synthetic routes to these compounds, coupled with their diverse and potent biological activities, make them attractive candidates for further drug discovery and development efforts. The well-defined structure-activity relationships provide a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the optimization of existing lead compounds, the exploration of novel biological targets, and the development of these promising molecules into clinically useful therapeutic agents for a range of diseases, including cancer and infectious diseases.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this privileged structure has given rise to a vast and diverse array of therapeutic agents that have left an indelible mark on human health.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of quinoline-based compounds, detailing key milestones, synthetic methodologies, and their evolution into potent drugs for a wide range of diseases. It encompasses quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

From Natural Alkaloids to Synthetic Marvels: A Historical Perspective

The journey of quinoline in medicine began with the discovery of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[4][5] For centuries, cinchona bark was the only effective treatment for malaria, and the isolation of quinine in 1820 by Pelletier and Caventou paved the way for its rational use.[4] The structural elucidation of quinine spurred chemists to synthesize novel quinoline-based antimalarials, leading to the development of chloroquine in the 1930s.[5][6] This synthetic analogue proved to be highly effective and became a frontline treatment for malaria for many decades.[4][6]

The success in antimalarial drug discovery ignited broader interest in the pharmacological potential of the quinoline nucleus.[1][7] Subsequent research unveiled a remarkable spectrum of biological activities, establishing quinoline derivatives as crucial pharmacophores in numerous therapeutic areas.[1][7][8] These include:

  • Anticancer Agents: Quinoline-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines through diverse mechanisms, including DNA intercalation, inhibition of topoisomerases, and interference with signaling pathways crucial for cancer cell proliferation and survival.[7][9][10]

  • Antibacterial Agents: The development of quinolone and fluoroquinolone antibiotics, such as nalidixic acid and ciprofloxacin, revolutionized the treatment of bacterial infections.[11][12][13] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[13][14][15]

  • Anti-inflammatory Drugs: Several quinoline derivatives have been investigated for their anti-inflammatory properties, targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[16][17][18]

  • Antiviral Agents: The versatility of the quinoline scaffold has also been exploited in the development of antiviral drugs, with some derivatives showing activity against a range of viruses.[19]

Quantitative Analysis of Biological Activity

The potency of quinoline-based compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported biological activities of various quinoline derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassTargetIC₅₀ (µM)Reference
Quinoline-carboxamidesTRPV1 AntagonismVaries[17]
Quinoline with carboxylic acidCOX InhibitionVaries[17]
Quinoline with aniline at C-4, aryl at C-8, oxazole at C-5PDE4 InhibitionVaries[17]
Quinolinone–Triazole Hybrid (Compound 5a)LOX Inhibition10.0[20]
Quinolinone Precursor (Alkyne 4c)LOX Inhibition22.5[20]

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundStrainIC₅₀ (µM)Reference
Chloroquine-0.62[7]
C-8-hydroxyquinolinecalix[21]arene-0.07[7]
C-2-aminopyrimidinecalix[21]arene-0.04[7]
Quinoline-β-lactam HybridsP. falciparum W20.08 - 0.094[3]
4-Aminoquinoline-pyrimidine HybridsP. falciparum W2 (resistant)0.033[3]
Quinoline-sulfonamide HybridsP. falciparum 3D70.01 - 0.05[3]
Quinoline-sulfonamide HybridsP. falciparum K10.36 - 0.41[3]

Table 3: Anticancer Activity of Quinoline Derivatives

Compound Class/DerivativeCell LineIC₅₀ (µg/mL)Reference
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65[22]
HTC-8 (Colon)0.314 - 4.65[22]
HL-60 (Leukemia)0.314 - 4.65[22]

Table 4: Antiviral Activity of Quinoline Derivatives

CompoundVirusIC₅₀ (µM)Reference
Substituted quinoline derivative 9bInfluenza A virus0.88 - 6.33[23]

Table 5: Enzyme Inhibitory Activity of Quinoline Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
Novel Morpholine-Bearing Quinoline (Compound 11g)Acetylcholinesterase (AChE)1.94[15]
Butyrylcholinesterase (BChE)28.37[15]
Quinoline-imidazole hybrid (Compound c)DPPH radical scavenging46.16 (µg/mL)[24]
ABTS radical scavenging47.57 (µg/mL)[24]
Anti-inflammatory214.45 (µg/mL)[24]

Key Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of established experimental procedures. Below are detailed methodologies for a classic quinoline synthesis and a standard in vitro cytotoxicity assay.

Protocol 1: Skraup Synthesis of Quinoline

This method is a cornerstone for the synthesis of the parent quinoline ring.[25][26][27]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction flask equipped with a reflux condenser. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Add nitrobenzene to the mixture.

  • Heat the reaction mixture gently at first, and then more strongly to maintain a vigorous reaction. The reaction is typically refluxed for several hours.

  • After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

  • Make the solution alkaline by adding a concentrated solution of sodium hydroxide to precipitate the crude quinoline and unreacted starting materials.

  • Isolate the crude quinoline by steam distillation. The quinoline will distill over with the steam.

  • Extract the distillate with an organic solvent such as diethyl ether or dichloromethane.

  • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by distillation.

  • Purify the resulting crude quinoline by vacuum distillation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with a multitude of cellular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms of action for different classes of quinoline-based compounds.

Heme_Detoxification_Inhibition cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxification Quinoline Quinoline Antimalarial (e.g., Chloroquine) Quinoline->Heme Complexation Quinoline->Heme_Polymerase Inhibition

Inhibition of Heme Detoxification by Quinoline Antimalarials.

Quinolone_Antibacterial_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex DNA_Decatenation Chromosome Decatenation Topoisomerase_IV->DNA_Decatenation Mediates Topoisomerase_IV->DSB Stabilizes cleavage complex Replication_Fork Replication Fork DNA_Replication DNA Replication Replication_Fork->DNA_Replication DNA_Supercoiling->Replication_Fork DNA_Decatenation->DNA_Replication Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of Action of Quinolone Antibiotics.

Anticancer_Quinoline_Pathways cluster_cancer_cell Cancer Cell Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_Kinase Quinoline Kinase Inhibitor Quinoline_Kinase->PI3K Inhibits Quinoline_Kinase->Akt Inhibits Quinoline_Kinase->mTOR Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid via Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, provides a direct and versatile route to synthesize 2-substituted quinoline-4-carboxylic acids.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a specific analogue, 2-pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This compound and its derivatives have been investigated for their potential as antileishmanial agents and for their applications in the development of novel therapeutic agents.[3][4]

Reaction Principle

The Doebner reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by the reaction with the enolate of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the formation of the quinoline ring system. While the classical Doebner reaction can sometimes suffer from low yields, particularly with certain substrates, modified procedures have been developed to improve efficiency and broaden the scope of the reaction, including the use of various catalysts and solvent systems.[1][5]

Applications

Derivatives of this compound are of significant interest in several areas of research and development:

  • Drug Discovery: The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities.[6] Specifically, 2-aryl-quinoline-4-carboxylic acid derivatives are being explored as potential antileishmanial agents.[3]

  • Coordination Chemistry and Materials Science: The pyridine and carboxylic acid functionalities of the target molecule make it an excellent ligand for the formation of metal complexes. These complexes have potential applications in catalysis and the development of advanced materials with specific electronic and photophysical properties.

  • Chemical Biology: These compounds can serve as molecular probes to investigate biological processes or as starting points for the development of enzyme inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a modified Doebner reaction, adapted from general procedures for heteroaromatic aldehydes.

Materials and Equipment
  • Aniline

  • Pyridine-2-carbaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (0.1 mol, 9.31 g) in absolute ethanol (100 mL).

  • Addition of Aldehyde: To the stirred solution, add pyridine-2-carbaldehyde (0.1 mol, 10.71 g).

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (0.1 mol, 8.81 g) to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude solid with cold ethanol to remove unreacted starting materials.

    • Dissolve the crude product in a sufficient amount of 1M sodium hydroxide solution.

    • Treat the solution with activated charcoal and heat to boiling for 10 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool and then acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

    • The purified this compound will precipitate.

    • Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry in an oven at 100-110 °C.

Data Presentation

Table 1: Reactant and Product Information
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aniline62-53-3C₆H₇N93.13
Pyridine-2-carbaldehyde1121-60-4C₆H₅NO107.11
Pyruvic acid127-17-3C₃H₄O₃88.06
This compound57882-27-6C₁₅H₁₀N₂O₂250.26
Table 2: Typical Reaction Parameters and Yield
ParameterValue
Reaction Time4 - 6 hours
Reaction TemperatureReflux (~78 °C)
SolventEthanol
CatalystNot specified
Typical Yield60 - 70%
Table 3: Characterization Data for this compound
PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 238-240 °C
¹H NMR (DMSO-d₆)δ (ppm): 7.40-7.50 (m, 1H), 7.60-7.70 (m, 1H), 7.80-7.90 (m, 1H), 8.00-8.10 (m, 2H), 8.20-8.30 (d, 1H), 8.50-8.60 (d, 1H), 8.70-8.80 (d, 1H), 8.90 (s, 1H), 13.5 (br s, 1H)
¹³C NMR (DMSO-d₆)δ (ppm): 119.5, 121.8, 124.5, 125.8, 126.5, 129.0, 130.2, 137.5, 140.0, 148.0, 149.5, 154.0, 156.0, 168.0
Mass Spec (ESI-MS) m/z: 251.07 [M+H]⁺

Note: NMR data is predicted based on known spectra of similar compounds and may vary slightly.

Visualizations

Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Pyridine-2- carbaldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid (Enol form) Adduct Michael Adduct PyruvicAcid->Adduct Imine->Adduct + Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-Pyridin-2-yl-quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow

Experimental_Workflow start Start reactants Mix Aniline, Pyridine-2-carbaldehyde, and Pyruvic Acid in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter1 Filter Crude Product cool->filter1 dissolve Dissolve in 1M NaOH filter1->dissolve charcoal Treat with Activated Charcoal dissolve->charcoal filter2 Hot Filtration charcoal->filter2 acidify Acidify with HCl filter2->acidify filter3 Filter Purified Product acidify->filter3 dry Dry the Product filter3->dry characterize Characterization (MP, NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] These compounds have demonstrated a wide array of therapeutic properties, including antitumor, antiviral, antibacterial, and antimalarial activities, making the Pfitzinger synthesis a highly relevant and valuable tool in drug discovery and development programs.[1][4]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine. The final steps involve an intramolecular cyclization of the enamine followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid product.[1][2]

Caption: The reaction mechanism of the Pfitzinger synthesis.

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction can vary based on the substrates and reaction conditions. Below is a summary of reported yields.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl Compound Base Solvent Reaction Time (h) Yield (%) Reference
Acetone KOH Ethanol/Water 8 80 [1]
Acetophenone KOH Ethanol 24 94 [1]
4-Methylacetophenone KOH Ethanol/Water 24 40.43 [1][5]
Cyclohexanone KOH Ethanol 24 - [1]

| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 77-85 |[1] |

Table 2: Microwave-Assisted Pfitzinger Synthesis

Isatin Derivative Carbonyl Compound Base Reaction Time (min) Yield (%) Reference

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 |[1] |

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for synthesizing quinoline-4-carboxylic acids via conventional heating.[1][4][5]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (e.g., ketone)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Diethyl ether (for extraction)

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25-40 mL) and water (1 mL).[1][4][5]

  • Isatin Hydrolysis: Add isatin (0.07-0.075 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown indicates the formation of the potassium salt of isatinic acid.[1][5]

  • Addition of Carbonyl: To this mixture, add the appropriate carbonyl compound (0.07-0.15 mol).[1][5]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 18-36 hours.[1][5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent using a rotary evaporator.[1]

  • Work-up and Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1] Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][7]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1][7]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1][6]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids under microwave irradiation.[1]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Ice-water mixture

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Ketone: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[1]

  • Work-up: After irradiation, cool the vessel to room temperature and filter the dark solution.[1]

  • Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

  • Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Pfitzinger_Workflow A 1. Reaction Setup (Isatin + Carbonyl + Base) B 2. Heating (Conventional Reflux or Microwave) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Aqueous Work-up (Dissolve in water) C->D E 5. Extraction (Remove neutral impurities) D->E F 6. Acidification & Precipitation (Cool and add acid to pH 4-5) E->F G 7. Product Isolation (Filtration and Washing) F->G H 8. Drying & Purification (Vacuum oven, Recrystallization) G->H

Caption: General workflow for Pfitzinger synthesis and purification.

Conclusion

The Pfitzinger reaction remains a cornerstone synthetic method for accessing quinoline-4-carboxylic acids, which are of significant interest to medicinal chemists.[1] The protocols and data provided herein offer a practical guide for researchers utilizing this reaction. Its versatility, which allows for the incorporation of diverse substituents, ensures its continued and effective application in the development of novel therapeutic agents.[1]

References

Application Notes and Protocols for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Pyridin-2-yl-quinoline-4-carboxylic acid as a versatile building block in materials science. The unique structural motif of this ligand, combining a chelating bipyridyl-like unit with a carboxylic acid group, makes it an excellent candidate for the construction of sophisticated supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials exhibit promising luminescent and thermal properties, suggesting their potential use in sensing, catalysis, and optoelectronics.

Section 1: Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Pfitzinger reaction. This classic method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4][5]

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • Isatin

  • 2-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water (distilled or deionized)

  • Hydrochloric Acid (HCl) or Acetic Acid (concentrated, for acidification)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3-4 equivalents) in a minimal amount of water and then add ethanol to create a solution.

  • Addition of Reactants: To the basic solution, add isatin (1 equivalent) and 2-acetylpyridine (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Add water to the residue to dissolve the potassium salt of the carboxylic acid.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 2-acetylpyridine and other non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated HCl or acetic acid with cooling in an ice bath until the pH is approximately 4-5. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Logical Workflow for Pfitzinger Synthesis:

Pfitzinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isatin Isatin Reflux Reflux in EtOH/H2O Isatin->Reflux Two_Acetylpyridine 2-Acetylpyridine Two_Acetylpyridine->Reflux KOH KOH KOH->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Dissolution Dissolution in H2O Evaporation->Dissolution Extraction Ether Extraction Dissolution->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the Pfitzinger synthesis of this compound.

Section 2: Applications in Luminescent Coordination Polymers

This compound is an excellent ligand for the construction of luminescent coordination polymers, particularly with lanthanide ions. The aromatic structure of the ligand can act as an "antenna" to absorb UV light and transfer the energy to the metal center, which then emits light at its characteristic wavelengths.

Application Note: Lanthanide-Based Luminescent Materials

Coordination polymers fabricated with this compound and lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) are of significant interest for their potential applications in lighting and sensing. The ligand's nitrogen atoms from the pyridine and quinoline rings, along with the oxygen atoms from the carboxylate group, provide a robust coordination environment for the metal ions. This chelation facilitates efficient energy transfer from the ligand to the lanthanide ion, leading to strong and sharp emission bands in the visible region.

Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer

Materials:

  • This compound

  • A metal salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O, or other transition metal salts)

  • A solvent system (e.g., N,N-dimethylformamide (DMF)/H₂O or ethanol/H₂O)

  • A Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a small beaker, dissolve this compound (typically 1-2 equivalents) in the chosen solvent system. In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent system.

  • Mixing: Slowly add the metal salt solution to the ligand solution while stirring.

  • Transfer to Autoclave: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.

  • Cooling and Crystallization: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Single crystals of the coordination polymer should form during this cooling process.

  • Isolation and Washing: Collect the crystals by filtration, wash them with the mother liquor and then with fresh solvent, and finally dry them in air.

Experimental Workflow for Hydrothermal Synthesis:

Hydrothermal_Synthesis cluster_preparation Preparation of Reaction Mixture cluster_reaction Hydrothermal Reaction cluster_isolation Isolation and Characterization Ligand_Solution Dissolve Ligand in Solvent Mixing Mix Ligand and Metal Salt Solutions Ligand_Solution->Mixing Metal_Salt_Solution Dissolve Metal Salt in Solvent Metal_Salt_Solution->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heat in Oven (100-180 °C) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filter and Collect Crystals Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Air Dry Washing->Drying Characterization Characterize (XRD, TGA, PL) Drying->Characterization Characterization_Logic cluster_structural Structural Analysis cluster_properties Property Analysis Synthesized_Material Synthesized Material SC_XRD Single-Crystal XRD Synthesized_Material->SC_XRD Provides Crystal Structure PXRD Powder XRD Synthesized_Material->PXRD Confirms Phase Purity TGA Thermogravimetric Analysis Synthesized_Material->TGA Determines Thermal Stability PL Photoluminescence Spectroscopy Synthesized_Material->PL Measures Luminescent Properties IR Infrared Spectroscopy Synthesized_Material->IR Confirms Coordination SC_XRD->PXRD Simulated Pattern for Comparison

References

Application Notes and Protocols for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Metal Complex Formation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and analysis of metal complexes with 2-Pyridin-2-yl-quinoline-4-carboxylic acid. This versatile ligand, featuring both quinoline and pyridine moieties, offers a rich coordination chemistry, leading to the formation of metal complexes with diverse potential applications in pharmaceuticals and materials science. The protocols outlined below are based on established methodologies for similar quinoline- and pyridine-based ligands and can be adapted for specific research needs.

Introduction to this compound and its Metal Complexes

This compound is a heterocyclic compound that can act as a multidentate ligand, coordinating with metal ions through the nitrogen atoms of the quinoline and pyridine rings, as well as the oxygen atoms of the carboxylate group. This chelation results in the formation of stable metal complexes with unique structural and electronic properties.[1] These properties make them promising candidates for various applications, including:

  • Anticancer Agents: Quinoline derivatives and their metal complexes are a well-established class of compounds with significant antiproliferative properties.[2] Their mechanisms of action are often multifaceted, targeting various cellular processes to induce cancer cell death.[3]

  • Antimicrobial Agents: Metal complexes of quinoline derivatives have shown significant inhibitory activity against various bacterial and fungal strains.[4] The chelation of the metal ion can enhance the antimicrobial activity of the parent ligand.[5]

  • Catalysis and Materials Science: The unique electronic arrangements and stearic properties of these complexes make them attractive for applications in catalysis and the development of novel materials.[1]

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of 2-substituted quinoline-4-carboxylic acids can be achieved via the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2]

Materials:

  • 2-Aminopyridine

  • Pyridine-2-carboxaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in ethanol.

  • Add pyruvic acid (1 equivalent) to the mixture.

  • Add a catalytic amount of trifluoroacetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure this compound.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol can be adapted for various divalent metal ions such as Cu(II), Zn(II), Co(II), and Ni(II).

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Preparation of Ligand Solution: Dissolve this compound (2 equivalents) in hot ethanol.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Complex Formation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to 6-7 using a dilute solution of sodium hydroxide or ammonia to facilitate deprotonation of the carboxylic acid.

  • A precipitate should form upon mixing or after a short period of stirring or refluxing (typically 1-2 hours).

  • Isolation and Purification: Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid complex with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

Analytical Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

Analytical Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the C=O stretching frequency of the carboxylic acid group and changes in the C=N stretching frequencies of the pyridine and quinoline rings upon complexation.[6] The appearance of new bands in the far-IR region corresponding to M-N and M-O bonds.[6]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and coordination geometry of the metal complex.Shifts in the absorption bands of the ligand and the appearance of new charge-transfer bands upon complexation. The position and intensity of d-d transition bands (for transition metals) can provide information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure of diamagnetic complexes (e.g., Zn(II)) in solution.Changes in the chemical shifts of the ligand protons upon coordination to the metal ion.
Mass Spectrometry (MS) To confirm the molecular weight of the complex.A peak corresponding to the molecular ion of the metal complex.
Elemental Analysis To determine the elemental composition of the complex and confirm its stoichiometry.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[7]
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.Weight loss at specific temperatures corresponding to the loss of solvent molecules and decomposition of the complex.[8]

Data Presentation: Biological Activity

The following table summarizes representative in vitro anticancer and antimicrobial activities of quinoline-based metal complexes, providing an indication of the potential efficacy of this compound metal complexes.

Table 1: In Vitro Biological Activity of Representative Quinoline-Based Metal Complexes

Complex/LigandCell Line/MicroorganismActivity MetricValue (µM or µg/mL)Reference
Anticancer Activity
[Zn(2,3-pyridinedicarboxylic acid)₂]SMMC-7721 (Hepatocellular carcinoma)IC₅₀21.80[9][10]
Cu(II) complex with di-2-pyridine ketone isonicotinic acid hydrazoneBel-7402 (Hepatocellular carcinoma)IC₅₀1.47[2]
Cu(II) complex with di-2-pyridine ketone isonicotinic acid hydrazoneHeLa (Cervical cancer)IC₅₀4.12[2]
Tris-(2-pyridine)-pyrazolyl borate zinc(II) complexMDA-MB-231 (Breast cancer)IC₅₀6.72[2]
Antimicrobial Activity
Co(II) complex with oxolinic acidEscherichia coliMIC1-2[11]
Co(II) complex with oxolinic acidStaphylococcus aureusMIC1-2[11]
8-aminoquinoline-5-nitrouracil-copperPlesiomonas shigelloides-Effective inhibitor[11]
Rhenium bisquinoline complexesDrug-resistant S. aureusMIC (light-induced)4-16 fold lower than in dark[11]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the synthesis and characterization of this compound metal complexes is depicted below.

G Experimental Workflow for Metal Complex Synthesis and Characterization cluster_synthesis Synthesis ligand_prep Ligand Synthesis: This compound complexation Complexation Reaction ligand_prep->complexation metal_sol Metal Salt Solution (e.g., CuCl2, Zn(OAc)2) metal_sol->complexation isolation Isolation & Purification complexation->isolation spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR, MS) isolation->spectroscopy elemental Elemental Analysis isolation->elemental xray X-ray Crystallography isolation->xray thermal Thermal Analysis (TGA) isolation->thermal anticancer Anticancer Assays (e.g., MTT Assay) isolation->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) isolation->antimicrobial

Caption: General workflow for synthesis and analysis.

Proposed Signaling Pathway for Anticancer Activity

Many quinoline-based metal complexes induce apoptosis in cancer cells. A plausible mechanism involves the induction of cellular stress and subsequent activation of apoptotic signaling pathways.

G Proposed Apoptosis Induction Pathway MetalComplex This compound Metal Complex CellularStress Cellular Stress (e.g., ROS Generation, DNA Damage) MetalComplex->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria CaspaseActivation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This compound is a promising ligand for the development of novel metal complexes with potential applications in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this compound and to develop new therapeutic agents and functional materials. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these metal complexes.

References

Application Notes & Protocols for the Quantification of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for research and development, including pharmacokinetic studies, quality control, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical techniques for structurally related quinoline and pyridine derivatives and serve as a robust starting point for method development and validation.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₂
Molecular Weight250.26 g/mol
AppearanceSolid (predicted)
CAS Number57882-27-6[1]

Recommended Analytical Methods

Two primary analytical methods are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine analysis and quality control of bulk material or formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and urine.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the determination of this compound in samples where the analyte is present at moderate to high concentrations.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Sample diluent (e.g., 50:50 acetonitrile:water)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis detector

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is recommended (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities. A starting point could be a linear gradient from 20% to 60% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound. Quinoline derivatives typically have strong absorbance in the UV region. It is recommended to determine the λmax by running a UV scan of the reference standard. A starting wavelength could be around 320 nm.[2]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the sample diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary.[2][3]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve. The R² value should be > 0.995.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Quantitative Performance (Based on structurally similar compounds)
ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)10 - 100 ng/mL
Limit of Quantification (LOQ)50 - 250 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Note: These values are estimates based on methods for similar compounds and must be experimentally determined for this compound during method validation.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Cal_Stds Calibration Standards Stock->Cal_Stds HPLC HPLC-UV System Cal_Stds->HPLC Sample Sample Sample_Sol Sample Solution Sample->Sample_Sol Filtered_Sample Filtered Sample Sample_Sol->Filtered_Sample Filtered_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available) or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column suitable for UHPLC is recommended (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient is typically used. For example, a linear gradient from 5% to 95% B in 5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable due to the presence of nitrogen atoms that can be readily protonated.

  • Source Parameters: These need to be optimized for the specific instrument and compound. Typical starting parameters include:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing the reference standard and performing a product ion scan.

5. Sample Preparation (for Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. The supernatant can be injected directly or further purified.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended. A mixed-mode cation exchange cartridge can be effective for retaining the basic quinoline nitrogen.

    • Condition: Methanol followed by water.

    • Load: The pre-treated sample.

    • Wash: With a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute: With a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Use a weighted (e.g., 1/x²) linear regression.

  • Quantify the analyte in samples using the regression equation.

Expected Quantitative Performance (Based on structurally similar compounds)
ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Note: These values are estimates and must be experimentally validated for this compound.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT IS Internal Standard IS->PPT SPE Solid-Phase Extraction PPT->SPE Optional Final_Extract Final Extract PPT->Final_Extract Direct Injection SPE->Final_Extract LCMS LC-MS/MS System Final_Extract->LCMS ESI ESI Source LCMS->ESI MRM MRM Detection ESI->MRM Peak_Integration Peak Integration MRM->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound in biological samples by LC-MS/MS.

Method Validation Recommendations

For both methods, a full validation according to regulatory guidelines (e.g., ICH, FDA) is recommended. Key validation parameters to assess include:

  • Specificity/Selectivity: Ensure no interference from matrix components or other impurities.

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration.

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in experimental parameters.

  • Stability: Assess the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. While the provided protocols are based on sound analytical principles and data from similar compounds, it is imperative that they are fully validated for the specific intended use to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids, a critical scaffold in medicinal chemistry. The quinoline core is a prevalent motif in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines established synthetic methodologies, including the Doebner and Pfitzinger reactions, as well as modern catalytic and microwave-assisted approaches, to afford these valuable compounds.

Key Synthetic Methodologies

The synthesis of 2-aryl-quinoline-4-carboxylic acids can be achieved through several key named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aromatic aldehyde, and pyruvic acid to yield the target 2-aryl-quinoline-4-carboxylic acid.[3][4]

  • The Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6]

  • Modern Catalytic and One-Pot Syntheses: Recent advancements have focused on the development of more efficient and environmentally friendly protocols. These include the use of novel catalysts, such as ionically tagged magnetic nanoparticles, and microwave-assisted synthesis to reduce reaction times and improve yields.[1][7]

Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize quantitative data from various reported syntheses of 2-aryl-quinoline-4-carboxylic acids, allowing for easy comparison of different methodologies.

Table 1: Doebner Reaction and Related Syntheses

EntryReactantsCatalyst/SolventReaction TimeYield (%)Reference
1Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidTrifluoroacetic acid / EthanolNot SpecifiedNot Specified[4]
2Substituted Anilines, Arylaldehydes, Pyruvic AcidMicrowave Irradiation0.5 - 3 minModerate[8]
31-Naphthylamine, Arylaldehyde derivatives, Pyruvic acidFe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride / Solvent-free12 - 30 min84 - 93%[1]

Table 2: Pfitzinger Reaction and Modifications

EntryReactantsBase/SolventReaction Time (h)Yield (%)Reference
1Isatin, AcetoneKOH / Ethanol/Water880[6]
2Isatin, AcetophenoneKOH / Ethanol2494[6]
3Isatin, 4-MethylacetophenoneKOH / Ethanol/Water2440.43[6]
4Isatin, BenzophenoneKOH / Ethanol-94[6]
5Isatin, AcetylacetoneKOH / Ethanol-87[6]
6Isatin, CyclohexanoneKOH / Ethanol24-[6]
7Isatin, 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH / Water12-[6]
8Isatin, AcetoneKOH / Microwave0.593[9]

Experimental Protocols

Protocol 1: General Procedure for the Doebner Synthesis

This protocol describes a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

Materials:

  • Substituted Aniline (1 mmol)

  • Aromatic Aldehyde (1 mmol)

  • Pyruvic Acid (1 mmol)

  • Ethanol

  • Trifluoroacetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • Add pyruvic acid (1 mmol) to the mixture.

  • Add a catalytic amount of trifluoroacetic acid.

  • Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent.

Protocol 2: General Procedure for the Pfitzinger Synthesis

This protocol outlines a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acids using the Pfitzinger reaction.

Materials:

  • Isatin (1 equivalent)

  • Carbonyl Compound (e.g., substituted acetophenone) (1-1.2 equivalents)

  • Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

Procedure:

  • Dissolve potassium hydroxide in an ethanol/water mixture in a round-bottom flask.

  • Add isatin to the basic solution and stir until it dissolves.

  • Add the carbonyl compound to the reaction mixture.

  • Reflux the mixture for the time indicated in Table 2, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Protocol 3: Microwave-Assisted Synthesis using a Novel Catalyst

This protocol details a modern, efficient, and solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids.[1]

Materials:

  • Aryl aldehyde derivative (1 mmol)

  • Pyruvic acid (1 mmol, 0.088 g)

  • 1-Naphthylamine (1 mmol, 0.143 g)

  • Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)

Procedure:

  • In a round-bottomed flask, combine the aryl aldehyde derivative (1 mmol), pyruvic acid (1 mmol), and 1-naphthylamine (1 mmol).

  • Add the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (10 mg).

  • Stir the mixture vigorously at 80 °C under solvent-free conditions for the appropriate time (refer to Table 1).

  • Monitor the reaction progress and completion using thin-layer chromatography with a mobile phase of n-hexane and ethyl acetate (4:6).

  • Upon completion, the product can be isolated and purified using standard techniques.

Visualizations

The following diagrams illustrate the general workflows for the key synthetic methods described.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Reaction Three-Component Reaction (e.g., Reflux in Ethanol with Acid Catalyst) Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Aryl-quinoline- 4-carboxylic Acid Reaction->Product

Caption: General workflow for the Doebner synthesis.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Condensation Condensation and Cyclization (e.g., Reflux in Ethanol) Isatin->Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Condensation Base Base (e.g., KOH) Base->Condensation Product Substituted Quinoline- 4-carboxylic Acid Condensation->Product

Caption: General workflow for the Pfitzinger synthesis.

Synthesis_Methods_Comparison cluster_methods Synthetic Routes cluster_doebner_details Doebner Details cluster_pfitzinger_details Pfitzinger Details cluster_modern_details Modern Details Target 2-Aryl-quinoline- 4-carboxylic Acids Doebner Doebner Reaction Doebner->Target D_Reactants Aniline, Aldehyde, Pyruvic Acid Doebner->D_Reactants Pfitzinger Pfitzinger Reaction Pfitzinger->Target P_Reactants Isatin, Carbonyl Compound Pfitzinger->P_Reactants Modern Modern Methods Modern->Target M_Methods Microwave-Assisted, Novel Catalysts, One-Pot Modern->M_Methods D_Conditions Acid Catalysis D_Reactants->D_Conditions P_Conditions Base Catalysis P_Reactants->P_Conditions M_Advantages Higher Yields, Shorter Times M_Methods->M_Advantages

References

Application Notes and Protocols: 2-Pyridin-2-yl-quinoline-4-carboxylic Acid in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Pyridin-2-yl-quinoline-4-carboxylic acid and its derivatives in the design and development of fluorescent probes. This document outlines the underlying principles, experimental protocols, and potential applications in metal ion sensing and bioimaging.

Introduction

This compound is a heterocyclic compound featuring both a quinoline and a pyridine moiety. This unique structure provides a versatile scaffold for the development of fluorescent probes. The nitrogen atoms in the quinoline and pyridine rings can act as binding sites for metal ions, while the extended aromatic system provides the basis for its fluorescent properties.[1] Upon coordination with a target analyte, such as a metal ion, the photophysical properties of the molecule, including its fluorescence emission, can be significantly altered. This change forms the basis of its function as a fluorescent sensor. Quinoline-based probes are widely explored due to their potential in various applications, including the detection of biologically and environmentally important species.[2][3]

Principle of Detection

The fluorescence sensing mechanism of probes derived from this compound often relies on one of the following principles:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay processes can quench fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which restricts these non-radiative pathways and leads to a significant enhancement of the fluorescence intensity ("turn-on" response).

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, the lone pair of electrons becomes involved in the coordination, preventing PET and restoring the fluorescence ("turn-on" response).

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The binding of an analyte can modulate the ICT process, leading to a change in the emission wavelength or intensity.

Quantitative Data of a Representative Probe

The following table summarizes the photophysical and sensing properties of a fluorescent probe based on a derivative of 2-Pyridin-2-yl-quinoline, demonstrating its potential for metal ion detection.

Probe/ComplexExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)AnalyteDetection LimitBinding Constant (Ka)Reference
QP 294, 351, 405472Not Reported---[4]
[Mn2Cl4(QP)2(H2O)] 294, 351, 405472Not ReportedMn²⁺Not ReportedNot Reported[4]
bqbpbn Not ReportedNot ReportedNot ReportedZn²⁺5 ppbNot Reported[5]
bqbpxn Not ReportedNot ReportedNot ReportedZn²⁺10 ppbNot Reported[5]
Quinoline-based probe Not ReportedNot ReportedNot ReportedCu²⁺1.03 µM1.37 x 10⁴ M⁻¹[6]

Note: QP refers to 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, a close derivative of the topic compound. bqbpbn and bqbpxn are quinoline-tagged fluorescent organic probes.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[7]

Materials:

  • Aniline

  • Pyridine-2-carbaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and pyridine-2-carbaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the mixture to reflux for 1-2 hours.

  • To the refluxing solution, add pyruvic acid (1.5 equivalents) dropwise over 30 minutes.

  • Continue refluxing the reaction mixture for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product, this compound, can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mix_Reflux Mix and Reflux in Ethanol with HCl (cat.) Aniline->Mix_Reflux Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Pyridine_2_carbaldehyde->Mix_Reflux Pyruvic_acid Pyruvic acid Add_Pyruvic_acid Add Pyruvic acid and continue reflux Pyruvic_acid->Add_Pyruvic_acid Mix_Reflux->Add_Pyruvic_acid Cool_Filter Cool and Filter Add_Pyruvic_acid->Cool_Filter Recrystallize Recrystallize Cool_Filter->Recrystallize Final_Product 2-Pyridin-2-yl-quinoline- 4-carboxylic acid Recrystallize->Final_Product

Caption: Synthetic workflow for this compound.

General Protocol for Metal Ion Sensing

This protocol describes the general procedure for evaluating the metal ion sensing capabilities of a fluorescent probe derived from this compound.

Materials and Equipment:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or a mixture with water)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a known volume of the solvent (e.g., 2 mL).

    • Add a small aliquot of the probe stock solution to achieve the desired working concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength (λex).

    • To test for selectivity, add a specific amount (e.g., 2-10 equivalents) of a particular metal ion from its stock solution to the cuvette containing the probe.

    • After a brief incubation period (e.g., 1-2 minutes), record the fluorescence emission spectrum.

    • Repeat the measurement with different metal ions to assess the selectivity of the probe.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution at the working concentration, incrementally add small aliquots of the stock solution of the target metal ion.

    • After each addition, record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating the saturation of the probe's binding sites.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding constant (Ka).

Diagram of the Metal Ion Sensing Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_sol Prepare Probe Stock Solution Measure_probe Measure Fluorescence of Probe Alone Probe_sol->Measure_probe Ion_sol Prepare Metal Ion Stock Solutions Add_ion Add Metal Ion Ion_sol->Add_ion Measure_probe->Add_ion Measure_complex Measure Fluorescence of Probe-Ion Complex Add_ion->Measure_complex Titration Perform Fluorescence Titration Add_ion->Titration Selectivity Assess Selectivity Measure_complex->Selectivity Binding_constant Calculate Binding Constant Titration->Binding_constant

Caption: Experimental workflow for metal ion sensing.

Protocol for Bioimaging Applications

Fluorescent probes based on this compound can be utilized for imaging metal ions in living cells.

Materials and Equipment:

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells (e.g., HeLa cells)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the chosen cell line in a suitable culture dish (e.g., a glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.

    • Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Remove the old medium from the cells and wash them with PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, wash the cells with PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

  • Analyte Detection:

    • To visualize the response to a specific metal ion, the cells can be co-incubated with the probe and a solution of the metal ion or imaged before and after the addition of the metal ion.

Diagram of the Bioimaging Signaling Pathway:

G cluster_cell Living Cell Probe Fluorescent Probe Complex Probe-Metal Ion Complex Probe->Complex Binds to Metal_ion Target Metal Ion Metal_ion->Complex Fluorescence Fluorescence Signal Complex->Fluorescence Emits

Caption: Signaling pathway for metal ion detection in a living cell.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of fluorescent probes. Their versatile synthesis and tunable photophysical properties make them suitable for a range of applications, including the sensitive and selective detection of metal ions and for bioimaging in cellular environments. The protocols provided herein offer a foundation for researchers to explore and expand the utility of this valuable molecular scaffold.

References

Application Notes and Protocols for Quinoline Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of quinoline derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action to guide researchers in this field.

Introduction to Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds, characterized by a fused benzene and pyridine ring system, are found in numerous natural products and have served as a scaffold for the development of a variety of synthetic therapeutic agents.[1][4] Their diverse pharmacological properties include antimalarial, anticancer, antiviral, anti-inflammatory, and, notably, antimicrobial and antifungal activities.[1][5] The emergence of multidrug-resistant microbial and fungal strains necessitates the continuous development of novel therapeutic agents, and quinoline derivatives represent a promising avenue for this research.[1]

Antimicrobial and Antifungal Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant efficacy against a wide range of pathogenic bacteria and fungi. Their mechanism of action is often multifaceted, contributing to their potent activity.

Antibacterial Activity

The antibacterial effects of quinoline derivatives are well-documented against both Gram-positive and Gram-negative bacteria.[5][6] Some derivatives have shown excellent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7][8] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline ring are crucial for their antibacterial potency.[4] For instance, certain quinoline-based hybrids have displayed potent effects against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL.[6]

Antifungal Activity

Quinoline derivatives also exhibit a broad spectrum of antifungal activity against various human and plant pathogenic fungi.[9][10][11][12] They have shown notable efficacy against Candida albicans, including fluconazole-resistant strains, Cryptococcus neoformans, and various Aspergillus species.[13][14][15] The antifungal action of some quinoline derivatives is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the induction of mitochondrial dysfunction.[13][16]

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial and antifungal activities of various quinoline derivatives as reported in the literature, primarily focusing on Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives

Compound/Derivative ClassBacterial StrainMIC (μg/mL)Reference
Quinolone-based dihydrotriazine derivativesS. aureus, E. coli2[17]
Quinoline derivative 11S. aureus6.25[17]
Quinoline derivatives 63b, 63f, 63h, 63i, 63lE. coli100[17]
Quinolone coupled hybrid 5dGram-positive & Gram-negative strains0.125–8[6]
Quinoline-2-one derivative 6cMRSA, VRE0.75[7]
Quinoline-2-one derivative 6cMRSE2.50[7]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[14]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[14]

Table 2: Antifungal Activity of Representative Quinoline Derivatives

Compound/Derivative ClassFungal StrainIC50 (μg/mL)MIC (μg/mL)Reference
Quinoline containing 1,2,3-triazole (3a)C. albicans ATCC 900280.044-[13]
Quinoline containing 1,2,3-triazole (3a)Fluconazole-resistant C. albicans2.3-[13]
Quinoline-based hydroxyimidazolium hybrids 7c, 7dC. neoformans-15.6[18]
Quinoline-based hydroxyimidazolium hybridsCandida spp., Aspergillus spp.-62.5[18]
Halogenated quinoline analoguesC. albicans-0.1[15]
Halogenated quinoline analoguesC. neoformans-0.05 - 0.78[15]
Pyrrolo[1,2-a]quinoline derivatives BQ-06, 07, 08C. albicans-0.4[19]
Quinoline derivative 5Dermatophytic fungi-12.5 - 25[20]
Quinoline derivative Ac12S. sclerotiorum, B. cinerea0.52, 0.50 (EC50)-[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial and antifungal properties of quinoline derivatives.

Protocol 1: Synthesis of Quinoline Derivatives (General Procedure)

This protocol describes a general method for the synthesis of certain quinoline derivatives, which can be adapted based on the specific target molecule.[8][14][21]

Materials:

  • Appropriately substituted anilines and β-ketoesters

  • Polyphosphoric acid (PPA) or other suitable catalysts/reagents

  • Solvents (e.g., ethanol, methanol, DMF)

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the β-ketoester (1.2 equivalents) in a suitable solvent.

  • Cyclization: Add the cyclizing agent/catalyst (e.g., PPA) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for the required time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water or a basic solution to neutralize the acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[4][22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Preparation of Quinoline Derivative Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first well and serially diluted.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Fungal Ergosterol Quantification Assay

This protocol is used to assess the effect of quinoline derivatives on the fungal cell membrane by quantifying ergosterol content.[1][6][7][13][20]

Materials:

  • Fungal culture treated with the quinoline derivative

  • Alcoholic potassium hydroxide (KOH) solution (25% w/v)

  • n-heptane or pentane

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Harvest and Saponification:

    • Grow the fungal culture in the presence of the test compound.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Add alcoholic KOH solution to the cell pellet and incubate at 80-85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane (or pentane) to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

    • Separate the phases by centrifugation.

  • Quantification:

    • Spectrophotometric Method: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 nm and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.

    • HPLC Method: Evaporate the organic solvent and redissolve the sterol extract in a suitable mobile phase (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Quantify ergosterol by comparing the peak area to a standard curve of pure ergosterol.

Protocol 4: Assessment of Fungal Mitochondrial Dysfunction

This protocol provides methods to evaluate if a quinoline derivative induces mitochondrial dysfunction in fungi, such as Candida albicans.[11][12][17][26]

Materials:

  • Fungal culture treated with the quinoline derivative

  • Mitochondrial membrane potential-sensitive fluorescent dyes (e.g., Rhodamine 123, JC-1)

  • Reactive Oxygen Species (ROS) detection reagents (e.g., Dihydrorhodamine 123)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Treat fungal cells with the quinoline derivative for a specified time.

    • Incubate the treated and untreated cells with a fluorescent dye like Rhodamine 123.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a sign of dysfunction.

  • Detection of Reactive Oxygen Species (ROS):

    • Treat fungal cells with the quinoline derivative.

    • Incubate the cells with a ROS-sensitive probe such as Dihydrorhodamine 123.

    • Measure the increase in fluorescence, which corresponds to the level of intracellular ROS production. An increase in ROS is often associated with mitochondrial dysfunction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the antimicrobial and antifungal applications of quinoline derivatives.

Diagram 1: Proposed Mechanism of Antifungal Action of Quinoline Derivatives

Antifungal_Mechanism cluster_cell Fungal Cell Quinoline Quinoline Derivative Membrane Cell Membrane Quinoline->Membrane Disruption Ergosterol Ergosterol Biosynthesis Quinoline->Ergosterol Inhibition Mitochondrion Mitochondrion Quinoline->Mitochondrion Dysfunction DNA DNA/RNA Synthesis Quinoline->DNA Inhibition Apoptosis Apoptosis Membrane->Apoptosis Damage leads to Ergosterol->Membrane Component of ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production ROS->Apoptosis DNA->Apoptosis Damage leads to

Caption: Proposed mechanisms of antifungal action for quinoline derivatives.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Quinoline Derivative Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate (24-48h) D->E F Read MIC (Visual Inspection) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 3: Logical Relationship in Ergosterol Biosynthesis Inhibition

Ergosterol_Inhibition Start Fungal Cell Viability Membrane Cell Membrane Integrity Start->Membrane Depends on Ergosterol Ergosterol Availability Membrane->Ergosterol Requires Inhibition Quinoline Derivative Inhibits Biosynthesis Ergosterol->Inhibition Targeted by

Caption: Logical flow of ergosterol biosynthesis inhibition by quinoline derivatives.

Conclusion

Quinoline derivatives continue to be a rich source of potential antimicrobial and antifungal agents. Their broad spectrum of activity, coupled with diverse mechanisms of action, makes them attractive candidates for further drug development, particularly in the face of rising antimicrobial resistance. The protocols and data presented here serve as a valuable resource for researchers aiming to explore and characterize the therapeutic potential of this important class of compounds.

References

Catalytic Applications of Metal Complexes with Quinoline-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring quinoline-based ligands. The unique structural and electronic properties of these complexes have positioned them as versatile catalysts in a range of organic transformations crucial for pharmaceutical and materials science research. The following sections detail synthetic procedures for key ligand classes, the formation of their metal complexes, and their application in significant catalytic reactions, supported by quantitative data and visual workflows.

Synthesis of Quinoline-Based Ligands

The quinoline scaffold offers a rigid and tunable platform for ligand design, enabling the synthesis of various ligand types, including Schiff bases, P,N-bidentate, and N,N-bidentate ligands.[1]

Quinoline-Based Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation of an amine with a quinoline-carboxaldehyde.[2]

Experimental Protocol: Synthesis of a Chiral Quinoline-Based Schiff Base Ligand

  • Aldehyde Formation: 2-Methylquinoline is oxidized to 2-quinolinecarboxaldehyde using a suitable oxidizing agent like selenium dioxide.[2]

  • Imine Condensation: The resulting 2-quinolinecarboxaldehyde is then condensed with a chiral primary amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene or ethanol. The reaction is typically performed under reflux with azeotropic removal of water to yield the chiral Schiff base ligand.[2][3]

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the pure ligand.

G cluster_synthesis Schiff Base Ligand Synthesis start 2-Methylquinoline step1 Oxidation (e.g., SeO2) start->step1 intermediate 2-Quinolinecarboxaldehyde step1->intermediate step2 Condensation (Toluene/Ethanol, Reflux) intermediate->step2 amine Chiral Primary Amine (e.g., (R)-1-phenylethylamine) amine->step2 product Chiral Schiff Base Ligand step2->product

Synthesis of Quinoline-Based Schiff Base Ligands.
P,N-Bidentate Ligands (e.g., QUINAP)

QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) is a prominent example of a P,N-bidentate ligand used in asymmetric catalysis.[4]

Experimental Protocol: Synthesis of QUINAP

  • Precursor Synthesis: The synthesis starts with the preparation of a suitable precursor, such as 1-(isoquinolin-1-yl)naphthalen-2-ol.[2]

  • Triflation: The hydroxyl group of the precursor is converted to a triflate (-OTf) group by reaction with triflic anhydride in the presence of a base like pyridine.[2]

  • Phosphination: The triflate is then displaced by a phosphine group through a palladium-catalyzed coupling reaction with diphenylphosphine. This is typically carried out using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) with a base (e.g., DIPEA) in a solvent like dioxane.[2][5]

G cluster_synthesis QUINAP Synthesis start 1-(Isoquinolin-1-yl)naphthalen-2-ol step1 Triflation (Tf2O, Pyridine) start->step1 intermediate Triflate Intermediate step1->intermediate step2 Pd-catalyzed Coupling (Pd(OAc)2, dppf, DIPEA, Dioxane) intermediate->step2 phosphine Diphenylphosphine phosphine->step2 product QUINAP step2->product

Synthesis of the P,N-Bidentate Ligand QUINAP.
N,N-Bidentate Ligands

These ligands typically feature two nitrogen-based coordinating groups attached to the quinoline scaffold.[2]

Experimental Protocol: Synthesis of a Chiral N,N-Bidentate Quinoline Ligand

  • Precursor Synthesis: A suitable quinoline precursor bearing a reactive functional group, such as a ketone, is synthesized.[2]

  • Condensation/Cyclization: The quinoline precursor is then reacted with a chiral diamine or amino alcohol. The reaction conditions are chosen to facilitate the formation of the bidentate ligand structure, which may involve a condensation reaction followed by a cyclization step.[2]

  • Purification: The final ligand is purified using standard techniques like column chromatography or recrystallization.[2]

Preparation of Metal Complexes

The synthesized quinoline-based ligands can be complexed with various transition metals to form active catalysts.

Experimental Protocol: General Synthesis of a Metal Complex

  • A solution of the quinoline-based ligand in a suitable solvent (e.g., methanol, ethanol) is prepared.

  • A solution of the desired metal salt (e.g., Cu(OAc)₂, NiCl₂, [RuCl₂(p-cymene)]₂) in an appropriate solvent is added to the ligand solution, typically in a 2:1 ligand-to-metal molar ratio.[6]

  • The reaction mixture is refluxed for a specified period (e.g., 1-3 hours).[3][6]

  • The resulting complex, which may precipitate upon cooling or solvent evaporation, is collected by filtration, washed, and dried.[3][6]

Catalytic Applications

Metal complexes with quinoline-based ligands have demonstrated high efficacy in a variety of catalytic reactions.

Asymmetric Hydrogenation of Quinolines

Ruthenium and Iridium complexes with chiral quinoline-based ligands are highly effective for the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines, which are valuable pharmaceutical intermediates.[7][8][9]

Experimental Protocol: Asymmetric Hydrogenation using a Ru-Diamine Catalyst

  • Catalyst Preparation: In a glovebox, the metal precursor [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral N-monosulfonylated diamine ligand (1.0 mol%) are placed in a reaction vessel. Anhydrous, degassed solvent (e.g., 2 mL of methanol) is added, and the mixture is stirred to form the catalyst complex in situ.[7]

  • Reaction Setup: The quinoline substrate (1.0 mmol) is added to the catalyst solution.[7]

  • Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged and pressurized with high-purity hydrogen gas (e.g., 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 24-48 hours).[7]

  • Work-up and Analysis: After depressurization, the solvent is removed under reduced pressure. The product is purified by column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[7]

Table 1: Asymmetric Hydrogenation of 2-Substituted Quinolines with a Chiral Ru-Diamine Catalyst

Substrate Product Conversion (%) ee (%)
2-Methylquinoline 2-Methyl-1,2,3,4-tetrahydroquinoline >99 96
2-Ethylquinoline 2-Ethyl-1,2,3,4-tetrahydroquinoline >99 97
2-Phenylquinoline 2-Phenyl-1,2,3,4-tetrahydroquinoline >99 95
2-(n-Butyl)quinoline 2-(n-Butyl)-1,2,3,4-tetrahydroquinoline >99 97

Data sourced from representative studies on Ru-catalyzed asymmetric hydrogenation.[8][9]

G cluster_workflow Asymmetric Hydrogenation Workflow start Catalyst Preparation ([Ru] precursor + Chiral Ligand) step1 Substrate Addition (Quinoline derivative) start->step1 step2 Hydrogenation (Autoclave, H2 pressure, Temp.) step1->step2 step3 Work-up (Solvent removal) step2->step3 step4 Purification (Column Chromatography) step3->step4 end Chiral Tetrahydroquinoline step4->end analysis Analysis (Chiral HPLC for ee) end->analysis

Experimental Workflow for Asymmetric Hydrogenation.
Transfer Hydrogenation of Ketones

Ruthenium complexes bearing pyridine-quinoline and biquinoline-based ligands are efficient catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using 2-propanol as a hydrogen source.[10][11]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

  • Reaction Setup: In a reaction vessel, the ruthenium catalyst, the ketone substrate (e.g., acetophenone), and a base (e.g., KOiPr) are combined in 2-propanol, which serves as both the solvent and the hydrogen donor.[10]

  • Reaction: The mixture is heated to reflux (typically 82 °C) and stirred for the required time.[10]

  • Work-up and Analysis: The reaction progress can be monitored by GC or TLC. Upon completion, the mixture is cooled, and the product is isolated and purified.

Table 2: Catalytic Transfer Hydrogenation of Acetophenone with Ru-p-Cymene Complexes

Catalyst Ligand Type Time (min) Conversion (%) TOF (h⁻¹)
Complex 1 8-Methyl-Pyridine-Quinoline ~10 100 1600
Complex 5 4-Methyl-Pyridine-Quinoline ~10 100 1600

Reaction conditions: Acetophenone, 2-propanol, KOiPr, 82 °C. Data from selected ruthenium complexes.[10]

Cross-Coupling Reactions

Nickel complexes with quinoline-based ligands have been successfully employed in cross-coupling reactions, such as the Negishi coupling of arylzinc reagents with aryl chlorides.[12][13][14]

Experimental Protocol: Nickel-Catalyzed Negishi Cross-Coupling

  • Arylzinc Reagent Preparation: The arylzinc reagent is prepared in situ or used as a pre-formed solution.

  • Reaction Setup: In a glovebox, the nickel catalyst (e.g., a complex of NiCl₂ with a quinoline-based ligand) is added to a reaction vessel. The aryl chloride and the arylzinc reagent are then added in a suitable solvent (e.g., THF).

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) until the starting material is consumed.

  • Work-up and Analysis: The reaction is quenched, and the biphenyl product is isolated and purified by standard methods.

G cluster_cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl R1-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl R1-Pd(II)L2-R2 Transmetalation->PdII_Aryl_Aryl RE Reductive Elimination PdII_Aryl_Aryl->RE RE->Pd0 R1R2 R1-R2 RE->R1R2 R1X R1-X R1X->OA R2BY2 R2-B(OR)2 R2BY2->Transmetalation Base Base Base->Transmetalation

Generalized Catalytic Cycle for Cross-Coupling Reactions.[1]
Oxidation Reactions: Catecholase Activity

Copper complexes with quinoline-derived ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone.[15]

Experimental Protocol: Evaluation of Catecholase Activity

  • Reaction Mixture: In a cuvette, a methanolic solution of the copper salt (e.g., Cu(OAc)₂) and the quinoline-based ligand are mixed.[15]

  • Initiation: A solution of catechol in methanol is added to the cuvette to initiate the reaction.[15]

  • Monitoring: The oxidation of catechol to o-quinone is monitored spectrophotometrically by measuring the increase in absorbance at the characteristic wavelength of o-quinone (around 390 nm) over time.[15][16]

Table 3: Catecholase Activity of In Situ Formed Copper-Quinoline Complexes

Ligand Copper Salt Oxidation Rate (μmol L⁻¹ s⁻¹)
L4 (2-chloroquinoline-3-carbohydrazide) Cu(OAc)₂ 126.80
L5 Cu(OAc)₂ 114.44
L2 Cu(OAc)₂ 94.30
L7 Cu(OAc)₂ 89.58

Reaction conditions: Methanol, 25 °C. Data from a study on quinoline derivatives.[15]

Conclusion

Metal complexes incorporating quinoline-based ligands are powerful and versatile catalysts for a wide array of organic transformations. The modular nature of the quinoline scaffold allows for the fine-tuning of steric and electronic properties, leading to highly efficient and selective catalysts. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further development of these catalytic systems for the synthesis of complex molecules.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Pyridin-2-yl-quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid. The information is designed to help optimize reaction conditions, address common experimental challenges, and ensure the successful synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Doebner reaction. This is a three-component reaction involving an aniline (in this case, 2-aminopyridine), an aldehyde (pyridine-2-carboxaldehyde), and pyruvic acid.[1][2]

Q2: I am experiencing very low yields. What are the likely causes?

A2: Low yields in the Doebner reaction are often attributed to several factors. One of the most common issues is the use of an electron-deficient aniline, such as 2-aminopyridine, which can exhibit low reactivity under conventional Doebner conditions.[3] Additionally, side reactions, such as polymerization and tar formation, can significantly reduce the yield of the desired product. Reaction conditions, including temperature and the choice of catalyst, also play a crucial role in the reaction's efficiency.[4]

Q3: What are the typical solvents and catalysts used for this synthesis?

A3: A variety of solvents and catalysts can be employed in the Doebner reaction. Ethanol and acetic acid are commonly used solvents.[2] The reaction is acid-catalyzed, and both Brønsted acids (e.g., trifluoroacetic acid, hydrochloric acid) and Lewis acids (e.g., ytterbium perfluorooctanoate) have been shown to be effective.[4] The choice of catalyst can significantly impact the reaction yield, especially when using electron-deficient anilines.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound typically involves a series of extraction and precipitation steps. After the reaction is complete, the mixture is often basified to dissolve the carboxylic acid product and remove any non-acidic impurities by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the product, which can be collected by filtration. For higher purity, recrystallization from a suitable solvent such as ethanol or column chromatography may be necessary.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low reactivity of 2-aminopyridine: Electron-deficient anilines can be poor nucleophiles in the Doebner reaction.[3] 2. Incorrect reaction conditions: Temperature may be too low, or the reaction time may be insufficient. 3. Ineffective catalyst: The chosen acid catalyst may not be optimal for these specific substrates.1. Use a more effective catalyst: Consider using a Lewis acid catalyst like ytterbium perfluorooctanoate, which has been shown to improve yields for electron-deficient anilines.[4] 2. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. 3. Hydrogen-Transfer Modification: Employing a Doebner hydrogen-transfer reaction model can improve yields for electron-deficient anilines by facilitating the final oxidation step.[3]
Significant Tar/Polymer Formation 1. Harsh acidic conditions: Strong acids can promote the polymerization of starting materials and intermediates. 2. High reaction temperature: Excessive heat can accelerate side reactions leading to tar formation.1. Use a milder catalyst: Experiment with different Brønsted or Lewis acids to find a balance between reaction rate and side product formation. 2. Control the temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Product is Difficult to Purify 1. Presence of multiple byproducts: Incomplete reaction or side reactions can lead to a complex mixture. 2. Product is insoluble in common solvents: The carboxylic acid functionality can make the product challenging to dissolve for purification.1. Optimize reaction conditions to minimize byproducts. 2. Utilize acid-base extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaOH or Na2CO3) and wash with an organic solvent to remove neutral impurities. Then, acidify the aqueous layer to precipitate the purified product. 3. Recrystallization: If a suitable solvent can be found, recrystallization is an effective purification method.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal. 1. Monitor the reaction by TLC: Continue the reaction until the starting materials are consumed. If the reaction stalls, consider a moderate increase in temperature. 2. Vary the stoichiometry: Experiment with a slight excess of one of the reactants, such as pyruvic acid, to drive the reaction to completion.

Experimental Protocols

Representative Doebner Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Doebner reaction.[1][2] Optimization of specific parameters may be required for optimal results.

Materials:

  • 2-Aminopyridine

  • Pyridine-2-carboxaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (or another suitable acid catalyst)

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Add pyruvic acid (1.5 equivalents) dropwise to the reaction mixture.

  • Continue to reflux the mixture and monitor the reaction progress by TLC (typically for 8-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and basify with an aqueous solution of sodium hydroxide to a pH of 9-10.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde and other neutral impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer with hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Mix 2-Aminopyridine, Pyridine-2-carboxaldehyde, and Ethanol B 2. Add Acid Catalyst A->B C 3. Reflux B->C D 4. Add Pyruvic Acid C->D E 5. Continue Reflux & Monitor by TLC D->E F 6. Quench with Ice-Water E->F Reaction Complete G 7. Basify with NaOH F->G H 8. Organic Extraction G->H I 9. Acidify Aqueous Layer H->I J 10. Filter & Dry Product I->J K 11. Recrystallize (Optional) J->K troubleshooting_logic Start Low Yield or No Product CheckReactivity Is 2-aminopyridine known to be unreactive? Start->CheckReactivity CheckConditions Are reaction conditions (temp, time) adequate? CheckReactivity->CheckConditions No OptimizeCatalyst Use Lewis Acid or Hydrogen-Transfer conditions CheckReactivity->OptimizeCatalyst Yes CheckCatalyst Is the catalyst appropriate? CheckConditions->CheckCatalyst Yes OptimizeConditions Increase temperature/time and monitor by TLC CheckConditions->OptimizeConditions No CheckCatalyst->OptimizeCatalyst No TarFormation Significant Tar Formation? CheckCatalyst->TarFormation Yes MilderConditions Use milder catalyst or lower temperature TarFormation->MilderConditions Yes PurificationIssue Difficulty in Purification? TarFormation->PurificationIssue No AcidBaseExtraction Perform Acid-Base Extraction PurificationIssue->AcidBaseExtraction Yes

References

Technical Support Center: Purification of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Pyridin-2-yl-quinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering step-by-step solutions to improve product purity and yield.

Issue 1: Presence of a Persistent Yellow or Brown Coloration in the Isolated Product

Possible Cause: This often indicates the presence of unreacted starting materials, byproducts from side reactions, or degradation products. Common synthesis routes like the Doebner or Pfitzinger reactions can lead to colored impurities if not driven to completion or if side reactions occur.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature Control: High temperatures can promote the formation of tar-like substances.[1][2] Ensure the reaction temperature is carefully controlled and consider running the reaction at a lower temperature for a longer duration.[1]

    • Reactant Addition: In a Pfitzinger-type synthesis, adding the carbonyl compound (2-acetylpyridine) after the complete dissolution and ring-opening of isatin in a basic solution can minimize side reactions.[1]

  • Recrystallization:

    • Solvent Screening: The choice of solvent is critical. For compounds with both polar (carboxylic acid, pyridine) and non-polar (quinoline) functionalities, a single solvent may not be ideal. A binary solvent system is often more effective.

    • Recommended Solvents:

      • Single Solvents: Ethanol, isopropanol, acetic acid, or N,N-Dimethylformamide (DMF).

      • Binary Solvents: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DMF, methanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., water, diethyl ether, hexane) until turbidity persists. Allow to cool slowly.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (charcoal) and heat the mixture to boiling for a short period.

    • Filter the hot solution through celite to remove the carbon.

    • Allow the filtrate to cool and crystallize.

Issue 2: Low Yield of the Purified Product

Possible Cause: Low yields can stem from incomplete reactions, product loss during workup and purification, or the formation of soluble byproducts that are difficult to isolate.

Troubleshooting Steps:

  • Reaction Optimization:

    • Stoichiometry: In the Doebner reaction, using a slight excess of the aldehyde and pyruvic acid may drive the reaction to completion.

    • Catalyst: For Doebner-type syntheses, the choice and amount of acid or Lewis acid catalyst can significantly impact the yield.[3]

  • Workup Procedure:

    • pH Adjustment: When precipitating the product from a basic solution by adding acid, do so slowly and with vigorous stirring to avoid the formation of very fine particles that are difficult to filter. Ensure the final pH is optimal for complete precipitation of the carboxylic acid.[1]

  • Purification Technique:

    • Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product to maximize recovery upon cooling.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. However, the acidic nature of silica gel can sometimes lead to product retention or degradation.

Issue 3: Product "Oils Out" During Recrystallization

Possible Cause: The compound is melting before it dissolves, or the solution is becoming supersaturated too quickly upon cooling.

Troubleshooting Steps:

  • Adjust Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Use a More Dilute Solution: Add more of the hot solvent to ensure the compound remains dissolved as it cools.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or binary solvent mixtures.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants include:

  • Unreacted Starting Materials: 2-aminopyridine, pyruvic acid, and 2-pyridinecarboxaldehyde (in Doebner synthesis) or isatin and 2-acetylpyridine (in Pfitzinger synthesis).

  • Side-Products from Self-Condensation: Aldol condensation of pyruvic acid or 2-acetylpyridine can lead to polymeric or tar-like materials.[2]

  • Decarboxylated Product: The quinoline-4-carboxylic acid can potentially decarboxylate under harsh thermal conditions, leading to 2-(pyridin-2-yl)quinoline.

  • Incomplete Cyclization Products: Intermediates from the reaction mechanism that have not fully cyclized and dehydrated.

Q2: What is a good starting point for developing an HPLC purification method for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Based on methods for similar quinoline carboxylic acids, the following conditions can be adapted:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point would be a gradient from 10% to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min for an analytical column
Detection UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 310 nm).

Q3: How can I effectively remove unreacted isatin from my product after a Pfitzinger reaction?

A3: Unreacted isatin can be challenging to remove.

  • Optimize the reaction: Using an excess of the ketone (2-acetylpyridine) can help consume all the isatin.[1]

  • Base Wash: Isatin has some acidic character and can be partially removed by washing the crude product with a mild base, though this may also dissolve some of the desired carboxylic acid product.

  • Column Chromatography: If other methods fail, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should separate the less polar isatin from the more polar product.

Q4: My compound is poorly soluble in most common organic solvents. What are my options for purification?

A4: Poor solubility is a common challenge with this class of compounds.

  • Recrystallization from High-Boiling Point Solvents: Consider solvents like DMF, dimethyl sulfoxide (DMSO), or acetic acid. Be aware that removing these solvents completely can be difficult.

  • Acid/Base Chemistry: The compound's solubility can be manipulated by changing the pH. It should be soluble in aqueous base (forming the carboxylate salt) and aqueous acid (protonating the pyridine and quinoline nitrogens). This can be used for liquid-liquid extraction to remove neutral impurities. The product can then be precipitated by adjusting the pH back to its isoelectric point.

  • Preparative HPLC: This is often the most effective method for purifying poorly soluble compounds, as the sample is dissolved in a suitable solvent (like DMF or DMSO) before injection onto the column.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation of the product from impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of the carboxylic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column using the selected eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification Step column_chromatography Column Chromatography start->column_chromatography Alternative for difficult separations pure_product Pure Product recrystallization->pure_product Successful issue_color Persistent Color recrystallization->issue_color issue_yield Low Yield recrystallization->issue_yield issue_oiling Oiling Out recrystallization->issue_oiling column_chromatography->pure_product solution_charcoal Activated Carbon Treatment issue_color->solution_charcoal solution_reaction Optimize Reaction Conditions issue_yield->solution_reaction solution_workup Optimize Workup (pH adjustment) issue_yield->solution_workup solution_solvent Optimize Solvent System / Cooling Rate issue_oiling->solution_solvent solution_charcoal->recrystallization Re-attempt solution_solvent->recrystallization Re-attempt solution_reaction->start Re-synthesize solution_workup->start Re-workup batch

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing the Doebner Reaction for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using electron-deficient anilines in the Doebner reaction. The following information is designed to help improve reaction yields and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN)?

A: The primary reason for low yields is the reduced nucleophilicity of the aniline.[1] Electron-withdrawing groups decrease the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group.[1] This makes the aniline a much weaker nucleophile, slowing down the initial condensation step with the aldehyde to form the Schiff base, which is a key intermediate in the Doebner reaction mechanism.[1][2] Conventional Doebner reaction conditions, such as refluxing in ethanol, are often unsuitable for these less reactive substrates, leading to minimal product formation.[3][4]

Q2: What is the most effective catalytic system for activating electron-deficient anilines in the Doebner reaction?

A: Lewis acid catalysts are significantly more effective than traditional Brønsted acids for this transformation.[2] Specifically, boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF complex have been shown to be highly effective, even when used in sub-stoichiometric amounts (e.g., ≥0.5 equivalents).[3] These Lewis acids activate the reaction, leading to good yields where other acid catalysts fail.[3][5]

Q3: Which solvent is recommended for this reaction?

A: Acetonitrile (MeCN) has been identified as an optimal solvent for the Doebner reaction with electron-deficient anilines, particularly when using a BF₃·THF catalyst.[3] While tetrahydrofuran (THF) can provide similar yields, acetonitrile is often preferred due to easier post-reaction work-up.[3] Other common solvents like ethanol, toluene, dichloroethane (DCE), DMF, and DMSO have been shown to give significantly lower yields under optimized conditions.[3]

Q4: What is the "Doebner hydrogen-transfer reaction" and how does it improve yields?

A: This is a modified approach to the Doebner reaction that has been specifically developed to improve the yields for electron-deficient quinolines.[3][4] The key insight is understanding the relationship between the oxidation of the dihydroquinoline intermediate and the reduction of an imine.[3] The mechanism involves an imine, formed from a second molecule of aniline and the aldehyde, acting as an oxidizing agent in a hydrogen transfer process to aromatize the dihydroquinoline intermediate.[2] By optimizing conditions to favor this pathway, the reaction can proceed efficiently even with challenging, electron-poor substrates.[3]

Q5: Can microwave irradiation be used to improve the reaction?

A: Yes, microwave irradiation is a viable strategy for accelerating the Doebner reaction and may improve yields.[3][6] It can often reduce reaction times from hours to minutes.[6] This technique is particularly useful for overcoming the high activation energy associated with less reactive substrates like electron-deficient anilines.

Troubleshooting Guide

This guide addresses common problems encountered during the Doebner reaction with electron-deficient anilines.

Problem: Consistently low or no product yield.

Possible CauseRecommended Solution
Inappropriate Reaction Conditions Traditional conditions like refluxing in ethanol are often ineffective for electron-deficient anilines.[3][4] Switch to an optimized protocol: Use a Lewis acid catalyst such as BF₃·THF (≥0.5 equiv) in acetonitrile (MeCN) at an elevated temperature (e.g., 65 °C).[3]
Reduced Aniline Nucleophilicity The electron-withdrawing groups deactivate the aniline.[1] Enhance reactivity: Ensure a potent Lewis acid catalyst is used.[3] Consider increasing the reaction temperature or employing microwave irradiation to provide sufficient energy for the reaction to proceed.[6][7]
Suboptimal Reagent Addition A high concentration of all reactants at the start may lead to side reactions.
Incorrect Stoichiometry An imbalance of reactants can hinder the reaction.

Problem: Complex reaction mixture with multiple by-products.

Possible CauseRecommended Solution
Side Reactions The formation of Schiff bases can be reversible, and other condensation or polymerization pathways may compete with the desired reaction.
Cyclization Failure In some specific cases, intramolecular cyclization may occur at the amino group instead of the aromatic ring, leading to undesired heterocyclic products.[8]

Quantitative Data Summary

The following tables summarize quantitative data from optimization studies and substrate scope evaluations for the Doebner reaction with electron-deficient anilines.

Table 1: Optimization of Reaction Conditions for an Electron-Deficient Aniline *

EntryCatalyst (equiv.)SolventYield (%)
1H₂NSO₃H (0.3)H₂O<5
2BF₃·THF (1.0)Ethanol<5
3BF₃·THF (1.0)Toluene<5
4BF₃·THF (1.0)DCE<5
5BF₃·THF (1.0)THF88
6BF₃·THF (1.0) MeCN 88
7BF₃·THF (0.5)MeCN88
8BF₃·THF (0.2)MeCN64
9BF₃·Et₂O (1.0)MeCN87

*Data sourced from a study using 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[3]

Table 2: Reaction Yields for Various Electron-Deficient Anilines Under Optimized Conditions *

Aniline SubstituentProduct Yield (%)
6-CF₃O88
4-CN86
4-CF₃86
4-NO₂79
4-F93
4-Cl94
4-Br91
3-Cl95
2-Cl71

*Optimized Conditions: BF₃·THF catalyst in MeCN at 65 °C.[3]

Experimental Protocols

Optimized Protocol for the Synthesis of Quinoline-4-carboxylic Acids from Electron-Deficient Anilines[3]

This protocol is based on a successfully reported Doebner hydrogen-transfer reaction.[3]

Materials:

  • Electron-deficient aniline (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF, 0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add the electron-deficient aniline, the aldehyde, BF₃·THF, and acetonitrile.

  • Heat the mixture to 65 °C.

  • Prepare a solution of pyruvic acid in acetonitrile.

  • Add the pyruvic acid solution to the heated reaction mixture dropwise over a period of 3 hours.

  • After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired quinoline-4-carboxylic acid.

This protocol has also been successfully applied to large-scale synthesis, yielding hundreds of grams of product without a significant drop in efficiency.[3]

Visualizations

The following diagrams illustrate key pathways and workflows related to the Doebner reaction.

Doebner_Mechanism reactant reactant intermediate intermediate product product process process Aniline Aniline Schiff Schiff Base (N-Arylimine) p1 + (-H₂O) Aldehyde Aldehyde Pyruvic Pyruvic Acid (Enol form) Adduct Michael Adduct p2 Michael Addition Dihydro Dihydroquinoline Intermediate Adduct->Dihydro Cyclization (-H₂O) Product Quinoline-4- carboxylic Acid Dihydro->Product Oxidation (Hydrogen Transfer) p1->Schiff p2->Adduct

Caption: Simplified mechanism of the Doebner reaction.

Troubleshooting_Workflow start_node Low Yield with Electron-Deficient Aniline? decision_node decision_node action_node action_node end_node Improved Yield start start q_catalyst Using a Lewis Acid (e.g., BF₃·THF)? start->q_catalyst Yes q_solvent Solvent is Acetonitrile (MeCN)? q_catalyst->q_solvent Yes a_catalyst Switch to BF₃·THF or BF₃·Et₂O catalyst. q_catalyst->a_catalyst No q_addition Using Dropwise Pyruvic Acid Addition? q_solvent->q_addition Yes a_solvent Change solvent to MeCN. q_solvent->a_solvent No a_addition Implement slow, dropwise addition of pyruvic acid. q_addition->a_addition No a_review Review temperature and stoichiometry. q_addition->a_review Yes a_catalyst->q_solvent a_solvent->q_addition a_addition->a_review result result a_review->result

Caption: Troubleshooting workflow for low reaction yields.

Reaction_Comparison cluster_0 Conventional Doebner cluster_1 Optimized Doebner Hydrogen-Transfer title title pathway pathway condition condition outcome_bad outcome_bad outcome_good outcome_good p1 Electron-Deficient Aniline c1 Conditions: - Brønsted Acid - Ethanol Reflux p1->c1 o1 Result: Low Yield c1->o1 p2 Electron-Deficient Aniline c2 Conditions: - Lewis Acid (BF₃·THF) - Acetonitrile (MeCN) p2->c2 o2 Result: Good to Excellent Yield c2->o2 Title Comparison of Doebner Reaction Pathways

Caption: Pathway comparison for electron-deficient anilines.

References

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during key synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific side reactions and experimental challenges in a user-friendly question-and-answer format.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids.[1]

Question 1: My Doebner reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid and a significant amount of a byproduct. How can I identify and minimize this side reaction?

Answer:

A common side reaction in the Doebner synthesis is the formation of a benzylamine derivative. This occurs when the dihydroquinoline intermediate reduces the imine formed between the aniline and the aldehyde.[2] Under certain conditions, a 1:1 ratio of the desired quinoline to the benzylamine byproduct has been observed by 1H NMR.[3][4]

Troubleshooting Steps:

  • Slow Addition of Pyruvic Acid: Adding the pyruvic acid dropwise to the reaction mixture can help to control the concentration of reactive intermediates and minimize the formation of the benzylamine byproduct.[4]

  • Use of a Co-oxidant: Employing an external oxidizing agent can facilitate the oxidation of the dihydroquinoline intermediate to the desired quinoline, thus preventing it from acting as a reducing agent.[2]

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the formation of major byproducts.

Purification of the Desired Product:

If the benzylamine byproduct has formed, it can typically be separated from the desired carboxylic acid product through the following steps:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the basic benzylamine byproduct into the aqueous layer.

    • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH) to deprotonate and dissolve the desired quinoline-4-carboxylic acid in the aqueous layer.

    • Acidify the basic aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the purified quinoline-4-carboxylic acid.

  • Recrystallization: Further purify the precipitated solid by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[5]

dot

Doebner_Reaction_Troubleshooting cluster_reaction Doebner Reaction cluster_troubleshooting Troubleshooting Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Pyruvic_Acid Pyruvic_Acid Dihydroquinoline Dihydroquinoline Pyruvic_Acid->Dihydroquinoline Imine->Dihydroquinoline Benzylamine Side Product: Benzylamine Derivative Imine->Benzylamine Quinoline_Acid Desired Product: Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline_Acid Oxidation (Desired Pathway) Dihydroquinoline->Benzylamine Reduction of Imine (Side Reaction) Low_Yield Low Yield of Quinoline Acid? Check_Byproduct Identify Byproduct (e.g., via NMR, LC-MS) Low_Yield->Check_Byproduct Slow_Addition Slowly add Pyruvic Acid Check_Byproduct->Slow_Addition Benzylamine byproduct identified Use_Cooxidant Add a Co-oxidant Check_Byproduct->Use_Cooxidant Benzylamine byproduct identified Purification Purify via Acid-Base Extraction & Recrystallization Slow_Addition->Purification Use_Cooxidant->Purification Pfitzinger_Reaction_Workflow cluster_synthesis Pfitzinger Synthesis cluster_troubleshooting Troubleshooting Common Issues Isatin Isatin Ring_Opened_Isatin Ring_Opened_Isatin Isatin->Ring_Opened_Isatin 1. Base Base Base Carbonyl_Compound Carbonyl_Compound Condensation Condensation Carbonyl_Compound->Condensation Ring_Opened_Isatin->Condensation 2. Carbonyl Compound Cyclization Cyclization Condensation->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product Tar_Formation Excessive Tar? Stepwise_Addition Use Stepwise Reagent Addition Tar_Formation->Stepwise_Addition Control_Temp Control Reaction Temperature Tar_Formation->Control_Temp Unreacted_Isatin Unreacted Isatin? Increase_Carbonyl Increase Excess of Carbonyl Compound Unreacted_Isatin->Increase_Carbonyl Optimize_Base Optimize Base Concentration Unreacted_Isatin->Optimize_Base Extend_Time Extend Reaction Time Unreacted_Isatin->Extend_Time Experimental_Workflow cluster_doebner Doebner Synthesis Workflow cluster_pfitzinger Pfitzinger Synthesis Workflow D_Start 1. Mix Aniline, Aldehyde, & Catalyst in Ethanol D_Reflux 2. Heat to Reflux D_Start->D_Reflux D_Add_Pyruvic 3. Slowly Add Pyruvic Acid D_Reflux->D_Add_Pyruvic D_Continue_Reflux 4. Continue Refluxing (Monitor by TLC) D_Add_Pyruvic->D_Continue_Reflux D_Cooldown 5. Cool to Room Temp. D_Continue_Reflux->D_Cooldown D_Isolate 6. Isolate Product (Filtration/Precipitation) D_Cooldown->D_Isolate D_Purify 7. Purify (Recrystallization/ Acid-Base Extraction) D_Isolate->D_Purify P_Start 1. Dissolve KOH in EtOH/Water P_Add_Isatin 2. Add Isatin (Ring Opening) P_Start->P_Add_Isatin P_Add_Ketone 3. Add Ketone P_Add_Isatin->P_Add_Ketone P_Reflux 4. Reflux (Monitor by TLC) P_Add_Ketone->P_Reflux P_Cooldown 5. Cool & Evaporate EtOH P_Reflux->P_Cooldown P_Wash 6. Wash with Non-polar Solvent P_Cooldown->P_Wash P_Acidify 7. Acidify to Precipitate Product P_Wash->P_Acidify P_Isolate 8. Isolate & Dry P_Acidify->P_Isolate P_Purify 9. Recrystallize P_Isolate->P_Purify

References

Technical Support Center: 2-Pyridin-2-yl-quinoline-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Pyridin-2-yl-quinoline-4-carboxylic acid and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures can range from 0-8°C to room temperature, so it is crucial to consult the supplier's specific recommendations.[2][3] The container should be kept tightly closed to prevent moisture absorption and degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound and its derivatives are known to be incompatible with strong acids and strong bases.[1] Exposure to these substances can lead to degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, quinoline derivatives, in general, can be susceptible to photodegradation.[4] It is advisable to store the compound and its solutions protected from light to minimize the risk of light-induced degradation.

Q4: What are common signs of degradation?

A4: Visual indicators of degradation can include a change in color (e.g., from light yellow to a darker shade) or the formation of precipitates in solution. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Problem: You are observing low solubility or precipitation of your this compound derivative when preparing solutions in aqueous buffers.

Possible Causes & Solutions:

  • pH-Dependent Solubility: The carboxylic acid and pyridine moieties in the molecule mean its solubility is highly dependent on the pH of the solution.

    • Troubleshooting Step 1: Determine the pKa of your specific derivative. In acidic conditions (pH < pKa of the carboxylic acid), the compound will be less soluble. In basic conditions (pH > pKa of the pyridine), solubility may also be affected.

    • Troubleshooting Step 2: Adjust the pH of your buffer to a range where the compound is ionized and more soluble. For many quinoline carboxylic acids, a slightly basic pH is often optimal for solubilization.

  • Aggregation: Quinoline derivatives have been known to form aggregates in solution, which can lead to precipitation.[5]

    • Troubleshooting Step 1: Try preparing a more dilute stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer.

    • Troubleshooting Step 2: Sonication of the solution may help to break up aggregates and improve solubility.

Issue 2: Compound "Oiling Out" During Crystallization

Problem: During attempts to crystallize or recrystallize this compound derivatives, the compound separates as an oil instead of forming solid crystals.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the saturated solution too quickly can lead to the compound coming out of the solution as a supersaturated oil.

    • Troubleshooting Step 1: Allow the solution to cool slowly to room temperature before transferring it to a colder environment (e.g., a refrigerator).

  • High Solute Concentration: The concentration of the compound in the solvent may be too high.

    • Troubleshooting Step 1: Use a more dilute solution by adding more solvent to the hot mixture before cooling.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization.

    • Troubleshooting Step 1: Experiment with different solvents or solvent systems. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvent pairs, where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

Issue 3: Inconsistent Results in Biological Assays

Problem: You are observing variability in your experimental results, suggesting potential compound instability in the assay medium.

Possible Causes & Solutions:

  • Hydrolytic Degradation: The compound may be degrading in the aqueous assay buffer over the course of the experiment.

    • Troubleshooting Step 1: Perform a time-course experiment to assess the stability of the compound in your assay buffer. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation.

    • Troubleshooting Step 2: If degradation is observed, consider reducing the incubation time or adjusting the pH of the assay buffer to a range where the compound is more stable.

  • Photodegradation: Exposure to light during the experiment could be causing the compound to degrade.

    • Troubleshooting Step 1: Conduct the experiment under light-protected conditions (e.g., using amber-colored plates or covering the experimental setup with aluminum foil).

    • Troubleshooting Step 2: Compare the results of experiments performed in the dark versus under normal laboratory lighting to determine if light is a factor.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound and its derivatives.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

  • Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for a this compound Derivative

Stress ConditionDegradation (%)Number of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22228.1
0.1 M NaOH, 60°C, 24h25.83206.2
3% H₂O₂, RT, 24h8.51266.1 (N-oxide)
Thermal (105°C), 24h5.11206.2 (Decarboxylation)
Photolytic (UV/Vis)12.32Not Determined

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific derivative and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (105°C, solid) stock->thermal Apply Stress photo Photodegradation (UV/Vis) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-PDA-MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify Degradation Products hplc->identify quantify Quantify Degradation identify->quantify pathway Propose Degradation Pathways quantify->pathway

Caption: Workflow for a forced degradation study.

Troubleshooting_Solubility cluster_pH pH Adjustment cluster_aggregation Aggregation Issues start Poor Solubility / Precipitation check_pka Determine pKa start->check_pka dilute_stock Use Dilute Stock in Organic Solvent start->dilute_stock adjust_ph Adjust Buffer pH check_pka->adjust_ph end Solubilized Compound adjust_ph->end Improved Solubility sonicate Sonicate Solution dilute_stock->sonicate sonicate->end Improved Solubility

Caption: Troubleshooting guide for solubility issues.

References

troubleshooting guide for the synthesis of 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids. The two primary synthetic routes covered are the Doebner reaction and the Pfitzinger reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Q1: Why is my yield of 2-aryl-quinoline-4-carboxylic acid consistently low in the Doebner reaction?

Low yields in the Doebner reaction are a frequent issue, often stemming from suboptimal reaction conditions or side reactions. Traditional methods, in particular, are known for issues like long reaction times and low yields.[1]

  • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are known to have low reactivity and often result in poor yields under conventional Doebner conditions.[2][3] A modified approach, the Doebner hydrogen-transfer reaction, has been developed to improve yields for these challenging substrates.[2][3]

  • Side Reactions: A significant side reaction is the undesired reduction of the intermediate Schiff base (formed between the aniline and aldehyde) by the dihydroquinoline intermediate. This consumes the intermediate that should be oxidized to the final quinoline product, thereby reducing the yield.

  • Catalyst and Solvent Choice: The selection of the acid catalyst and solvent system is critical. Modern protocols have shown that catalysts like BF₃·THF in acetonitrile can significantly improve yields compared to traditional ethanol reflux conditions.[2] Recent eco-friendly approaches have utilized p-toluenesulfonic acid (p-TSA) in a water and ethylene glycol solvent system, achieving high conversion rates.[4]

Q2: I am observing significant tar formation and polymeric byproducts. How can I prevent this?

Tar formation is a common problem in both Doebner and Pfitzinger syntheses, typically caused by the polymerization of carbonyl starting materials under harsh acidic or basic conditions.[5][6]

  • For the Doebner Reaction:

    • Slow Addition: Slowly adding the aldehyde or pyruvic acid to the reaction mixture can help maintain a low concentration, minimizing self-condensation and polymerization.[5][7]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.

  • For the Pfitzinger Reaction:

    • Modified Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in a strong base (like KOH) to facilitate its ring-opening. Add the carbonyl compound only after the isatin has completely dissolved. This minimizes self-condensation of the carbonyl reactant.[6]

    • Temperature and pH Control: Maintain the recommended reaction temperature to avoid promoting side reactions. During the final product precipitation with acid, add the acid slowly to prevent localized high acidity that can degrade the product.

Q3: My product is difficult to purify. What are the recommended purification strategies?

Purification of 2-aryl-quinoline-4-carboxylic acids can be challenging due to their polarity and potentially similar polarity of byproducts.

  • Recrystallization: This is a highly effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization.[1] A general approach involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Streaking/Tailing Issue: Carboxylic acids often streak on silica gel due to interactions with the stationary phase. To prevent this, it is recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[9] This keeps the carboxylic acid in its protonated, less polar form.

    • Mobile Phase Selection: A common mobile phase system for these compounds is a gradient of ethyl acetate in hexane or petroleum ether.[1] For reversed-phase (C18) chromatography, a mobile phase of acetonitrile and water with a trifluoroacetic acid (TFA) additive is effective.[10]

Q4: I am using an aniline with an electron-withdrawing group in a Doebner reaction and getting poor results. What can I do?

This is a well-documented issue.[2][3] The nucleophilicity of the aniline is reduced, which slows down the initial condensation and subsequent cyclization steps.

  • Switch to a Modified Protocol: The "Doebner hydrogen-transfer reaction" was specifically developed for this problem. This method often employs different catalyst systems (e.g., BF₃·THF) and conditions that favor the reaction pathway even with less reactive anilines, leading to good yields.[2][3][7]

  • Optimize Catalyst and Conditions: Experiment with stronger Lewis acid catalysts which can more effectively activate the reactants.[2] Higher reaction temperatures may also be necessary, but must be balanced against the risk of decomposition.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_yield Reaction Complete Check Yield & Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield impure Problem: Impure Product (TLC shows multiple spots) check_yield->impure Impure success Successful Synthesis check_yield->success High & Pure check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents tar_formation Tar/Polymer Formation? impure->tar_formation optimize_cond Optimize Conditions: - Catalyst (e.g., BF₃·THF, p-TSA) - Solvent (e.g., MeCN) - Temperature check_reagents->optimize_cond ewg_aniline Aniline has EWG? Use modified Doebner protocol optimize_cond->ewg_aniline check_side_reactions Consider Side Reactions: - Unwanted Reduction? - Use Hydrogen-Transfer Protocol ewg_aniline->check_side_reactions yes_tar Action: - Lower Temperature - Slow Reactant Addition - Modified Pfitzinger (pre-dissolve isatin) tar_formation->yes_tar Yes purify Purification Strategy tar_formation->purify No yes_tar->purify recrystallize Recrystallize (e.g., from Ethanol) purify->recrystallize column Column Chromatography (Add 0.5% AcOH to eluent) purify->column

Caption: A troubleshooting workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, showcasing how reaction conditions affect the synthesis.

Table 1: Optimization of the Doebner Reaction for a Model Synthesis (Data adapted from a study on electron-deficient anilines)[2][8]

EntryCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)
1H₂NSO₃HH₂O10024<5
2BF₃·THF (1.0)Ethanol802415
3BF₃·THF (1.0)Toluene1102425
4BF₃·THF (1.0)MeCN802465
5BF₃·THF (0.5)MeCN802478
6BF₃·Et₂O (0.5)MeCN802477

Table 2: Modern Catalysts in Doebner-type Reactions under Solvent-Free Conditions (Data adapted from a study using a novel magnetic nanoparticle catalyst)[1][11]

EntryAryl AldehydeCatalyst Loading (mg)Temp (°C)Time (min)Yield (%)
14-Methylbenzaldehyde10801293
24-Chlorobenzaldehyde10801590
34-Nitrobenzaldehyde10802584
42,4-Dichlorobenzaldehyde10803085
5Benzaldehyde10802088

Experimental Protocols

Protocol 1: General Procedure for the Doebner Reaction

This protocol describes a modern, optimized Doebner reaction for synthesizing a 2-aryl-quinoline-4-carboxylic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 mmol), the aryl aldehyde (1.0 mmol), and the solvent (e.g., acetonitrile, 5 mL).

  • Catalyst Addition: Add the acid catalyst (e.g., BF₃·THF, 0.5 equiv) to the mixture.

  • Pyruvic Acid Addition: While stirring, add pyruvic acid (1.1 mmol) to the mixture. For reactions sensitive to temperature, dropwise addition may be beneficial to control any exotherm and minimize side reactions.[7]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification:

    • Wash the crude solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[1]

Protocol 2: General Procedure for the Pfitzinger Reaction

This protocol is a modified Pfitzinger synthesis designed to minimize byproduct formation.

  • Isatin Ring Opening: In a round-bottom flask, dissolve isatin (1.0 mmol) in an aqueous or ethanolic solution of a strong base (e.g., 3-4 equivalents of potassium hydroxide). Stir the mixture, often with gentle warming, until the characteristic orange/red color of isatin disappears and a clear, pale-yellow solution is formed. This indicates the formation of the isatinoate salt.[6]

  • Carbonyl Addition: Add the aryl ketone (e.g., acetophenone, 1.2-1.5 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for the specified time (typically 12-48 hours). Monitor the reaction by TLC.

  • Workup and Precipitation: Cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., acetic acid or dilute HCl) with vigorous stirring until the pH is acidic, causing the quinoline-4-carboxylic acid product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be further purified by recrystallization.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the Doebner reaction.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Oxidation/Aromatization aniline Aniline imine Schiff Base (Imine) aniline->imine aldehyde Aldehyde aldehyde->imine pyruvic Pyruvic Acid (Enol) adduct Michael Adduct pyruvic->adduct imine_ref->adduct dihydro Dihydroquinoline Intermediate adduct_ref->dihydro Electrophilic Aromatic Substitution product 2-Aryl-quinoline- 4-carboxylic acid dihydro_ref->product Oxidation

Caption: A simplified mechanism of the Doebner reaction for quinoline synthesis.

References

Technical Support Center: Purification of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of quinoline-4-carboxylic acid derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline-4-carboxylic acid derivatives in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

  • Question: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate and has a broad melting point. What are the likely causes and solutions?

  • Answer: Low purity after the initial synthesis is a common issue. The primary causes are often incomplete reactions or the formation of side products.

    • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with TLC until the starting materials are no longer visible. For reactions like the Gould-Jacobs cyclization, high temperatures (around 250°C) are often required for the thermal cyclization. For hydrolysis steps, ensure an adequate amount of base and sufficient reaction time are used.[1]

    • Side Reactions: The synthesis of quinoline derivatives, such as through the Skraup or Doebner-von Miller reactions, can be prone to side reactions like polymerization, leading to tar formation.[2] Using a moderator like ferrous sulfate in the Skraup synthesis can help control the exothermic reaction and reduce charring.[2] In the Doebner-von Miller synthesis, slow addition of reactants and using a biphasic reaction medium can minimize polymerization.[2]

Issue 2: Compound "Oils Out" Instead of Crystallizing During Recrystallization

  • Question: I'm trying to recrystallize my quinoline-4-carboxylic acid derivative, but it's separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid. This can be addressed by several strategies:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or ice bath.[3]

    • Use a More Dilute Solution: Add more solvent to the hot solution before cooling to prevent the concentration from being too high.[3]

    • Change the Solvent System: The current solvent may not be suitable. Experiment with different solvents or use a binary solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.[3]

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Ultrasonication can also sometimes induce nucleation.[3]

Issue 3: Decomposition on Silica Gel Column Chromatography

  • Question: My quinoline derivative appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

  • Answer: Decomposition on silica gel is a frequent problem when purifying quinoline derivatives, which is often due to the acidic nature of the silica gel interacting with the basic quinoline nitrogen.[4] Here are some solutions:

    • Deactivate the Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine (NEt3) or sodium bicarbonate.[5] This can be done by adding a small percentage of the base to the eluent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic), Florisil, or cellulose.[5]

    • Reversed-Phase Chromatography: Reversed-phase (C18) silica is another option, particularly for less polar derivatives.[5][6]

    • Solvent Degassing: Degassing the solvents used for chromatography can sometimes help, especially if the decomposition is due to oxidation on the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for quinoline-4-carboxylic acid derivatives?

A1: The most common and effective purification techniques include:

  • Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical and often requires screening various solvents of different polarities or using a binary solvent system.[3]

  • Acid-Base Extraction: This is a highly effective technique for separating the acidic quinoline-4-carboxylic acid from neutral or basic impurities. The carboxylic acid can be converted to its water-soluble salt with a weak base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[1][7][8][9]

  • Column Chromatography: While decomposition on silica can be an issue, it can be a powerful technique if the stationary phase and solvent system are chosen carefully. Alternatives to silica gel include alumina, Florisil, and reversed-phase silica.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for small to medium-scale purifications, preparative RP-HPLC is an excellent method.[6]

Q2: How do I choose a suitable solvent for recrystallizing my quinoline-4-carboxylic acid derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] A systematic solvent screening is recommended. Solvents to consider, based on the structure which contains both polar (carboxylic acid) and non-polar (quinoline ring) components, include:

  • Alcohols: Ethanol, Methanol, Isopropanol[3]

  • Esters: Ethyl acetate[3]

  • Ketones: Acetone[3]

  • Aromatic Hydrocarbons: Toluene[3]

  • Ethers: Dioxane, Tetrahydrofuran (THF)[3]

  • Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (use with caution due to high boiling points)[3]

  • Binary Solvent Systems: A combination of a "good" solvent and a "poor" solvent is often effective.[3]

Q3: My compound is poorly soluble in most common organic solvents. What can I do?

A3: Poor solubility can be a challenge. The solubility of quinoline-4-carboxylic acid derivatives is highly pH-dependent due to the carboxylic acid group.[10] In acidic conditions, the protonated form is less soluble in aqueous media, while in neutral to basic conditions, the more water-soluble carboxylate anion is formed.[10] For purification, you can sometimes leverage this by dissolving the compound in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the pure compound by adding acid. For recrystallization from organic solvents, high-boiling point polar aprotic solvents like DMF, DMAc, or DMSO might be necessary.[3][4][11]

Q4: How can I monitor the purity of my compound during and after purification?

A4: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often suitable.[1][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities present.[1]

Data Presentation

Table 1: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93

Data adapted from a study on a specific quinoline carboxylic acid derivative and may not be universally applicable.[4]

Table 2: Example Parameters for Analytical and Preparative HPLC

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 min70% to 90% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection 325 nm325 nm
Purity Achieved ->99%
Recovery ->90%

These are example parameters for 2-(1-Adamantyl)quinoline-4-carboxylic acid and may require optimization for other derivatives.[6]

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals, preferably under vacuum.[3]

General Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The quinoline-4-carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.

  • Washing: Wash the aqueous layer with an organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the quinoline-4-carboxylic acid precipitates out.[8][12]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Quinoline-4-Carboxylic Acid Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Solid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR MP Melting Point Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MP

Caption: General purification workflow for quinoline-4-carboxylic acid derivatives.

References

Technical Support Center: Troubleshooting the Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction and what are its common applications?

The Pfitzinger reaction is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is widely used in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active compounds with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3]

Q2: What are the most common side reactions and byproducts in the Pfitzinger synthesis?

The most frequently encountered issues in the Pfitzinger reaction are the formation of intractable tars and low yields of the desired product.[4] These problems often arise from:

  • Self-condensation: The carbonyl compound or isatin can self-condense under the strongly basic conditions.[4]

  • Polymerization: Reaction intermediates may polymerize, contributing to tar formation.[4]

  • Incomplete reaction: Unreacted isatin can remain, complicating purification.[4]

  • Formation of regioisomers: The use of unsymmetrical ketones can lead to the formation of two different constitutional isomers.

  • Decarboxylation: The quinoline-4-carboxylic acid product can decarboxylate at high temperatures, leading to the loss of the carboxylic acid group.[5]

Q3: How can I minimize tar formation in my reaction?

Tar formation is a common challenge that can be mitigated by carefully controlling the reaction conditions. Here are some effective strategies:

  • Sequential Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in a basic solution (e.g., potassium hydroxide) to facilitate the ring-opening to the isatinic acid salt. This intermediate is less prone to self-condensation. Once the isatin is fully dissolved, then add the carbonyl compound.[1][4]

  • Temperature Control: High temperatures can accelerate side reactions that lead to tar formation. It is crucial to maintain the recommended reaction temperature and avoid excessive heating. In some cases, running the reaction at a lower temperature for a longer duration can be beneficial.[4]

  • Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures may reduce tar formation depending on the specific substrates.[4]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can cause degradation and tarring of the product.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your Pfitzinger reaction experiments, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No Yield of Desired Product 1. Incomplete ring-opening of isatin.[4]2. Suboptimal reaction temperature.3. Incorrect reactant stoichiometry.[4]4. Insufficient reaction time.1. Ensure isatin is completely dissolved in the base before adding the carbonyl compound. A distinct color change should be observed.[1]2. Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can cause decomposition.3. Use an excess of the carbonyl compound to drive the reaction to completion.[4]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of an Intractable Tar 1. Self-condensation of the carbonyl compound or isatin under strongly basic conditions.[4]2. Polymerization of reaction intermediates.[4]3. Simultaneous mixing of all reactants.[4]1. Employ the sequential addition method: first isatin and base, then the carbonyl compound.[4]2. Maintain strict temperature control to avoid excessive heat.[4]3. Consider using a milder base or a different solvent system.
Product is a Mixture of Regioisomers 1. Use of an unsymmetrical ketone with two different α-methylene groups.1. The regioselectivity is influenced by steric and electronic factors. Generally, the reaction favors the enolate formed at the less sterically hindered α-carbon. To favor one isomer, you may need to modify the ketone substrate or explore alternative synthetic routes if high regioselectivity is crucial.
Presence of Unreacted Isatin in the Final Product 1. Incomplete reaction.[4]2. Insufficient amount of the carbonyl compound.1. Increase the excess of the carbonyl compound.[4]2. Optimize the base concentration to ensure efficient isatin ring-opening.[4]3. Extend the reaction time and monitor by TLC.[4]
Loss of Carboxylic Acid Group (Decarboxylation) 1. High reaction or work-up temperatures.[5]1. Avoid excessive heating during the reaction and work-up steps. If decarboxylation is desired, it is typically carried out as a separate, high-temperature step after the Pfitzinger reaction is complete.[5]

Experimental Protocols

Below are detailed protocols for the Pfitzinger reaction, incorporating best practices to minimize byproduct formation.

Protocol 1: General Procedure for the Synthesis of Quinoline-4-Carboxylic Acids

This protocol is a generalized method that can be adapted for various substrates.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (ketone or aldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 3 equivalents) in a mixture of ethanol and water.

  • Add the isatin (1 equivalent) to the basic solution and stir at room temperature until the color changes from orange/red to a pale yellow or brown, indicating the formation of the potassium salt of isatinic acid.[1] This step is crucial for preventing self-condensation.

  • To this mixture, add the carbonyl compound (1.1 to 2 equivalents).

  • Heat the reaction mixture to reflux and maintain for the required time (typically 4-24 hours), monitoring the progress by TLC.[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or acetic acid with vigorous stirring until the product precipitates (typically at pH 4-5).[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This method can significantly reduce reaction times.

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable ketone)

  • 33% aqueous Potassium Hydroxide solution

  • Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (1 equivalent) to the 33% aqueous potassium hydroxide solution.

  • To this solution, add the ketone (1 equivalent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short period (e.g., 9 minutes), with temperature and pressure monitoring.

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the final product.[1]

Visualizing Reaction Pathways and Workflows

To further aid in understanding and troubleshooting the Pfitzinger reaction, the following diagrams illustrate the key chemical transformations and experimental workflows.

Pfitzinger_Reaction_Mechanism Isatin Isatin Keto_acid Isatinic Acid Salt (Keto-acid intermediate) Isatin->Keto_acid  Base-catalyzed  ring opening Base Base (e.g., KOH) Imine Imine Keto_acid->Imine  Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine  Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product  Cyclization &  Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Byproduct_Formation_Pathways cluster_main Desired Reaction Pathway cluster_byproducts Byproduct Formation Pathways Isatin Isatin Intermediate Reaction Intermediate Isatin->Intermediate Self_Condensation Self-Condensation Byproducts (Tar) Isatin->Self_Condensation High Base Conc. High Temp. Carbonyl Carbonyl Compound Carbonyl->Intermediate Carbonyl->Self_Condensation High Base Conc. High Temp. Product Desired Product: Quinoline-4-carboxylic acid Intermediate->Product Decarboxylation Decarboxylated Byproduct Product->Decarboxylation High Temp.

Caption: Common byproduct formation pathways in the Pfitzinger reaction.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield / Byproducts Start->Problem Check_Isatin Check Isatin Ring Opening? Problem->Check_Isatin Low Yield Tar Tar Formation? Problem->Tar Byproducts Check_Temp Check Reaction Temperature? Check_Isatin->Check_Temp Yes Optimize_Base Optimize Base Concentration Check_Isatin->Optimize_Base No Check_Stoich Check Reactant Stoichiometry? Check_Temp->Check_Stoich Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Increase_Carbonyl Increase Carbonyl Excess Check_Stoich->Increase_Carbonyl No Success Successful Synthesis Check_Stoich->Success Yes Optimize_Base->Problem Adjust_Temp->Problem Increase_Carbonyl->Problem Sequential_Addition Use Sequential Addition Sequential_Addition->Problem Tar->Sequential_Addition

Caption: A logical workflow for troubleshooting common Pfitzinger reaction issues.

References

Technical Support Center: Large-Scale Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the large-scale synthesis of quinoline-4-carboxylic acids. The information is designed for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yields, and ensure product quality.

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation in Doebner-type Reactions

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline-4-carboxylic acid.[1][2][3]

  • Root Cause: The Doebner reaction and its variations are often conducted under strong acidic conditions which can catalyze the polymerization of starting materials, particularly α,β-unsaturated carbonyl compounds or aldehydes.[1][3][4] This is one of the most common side reactions leading to high-molecular-weight polymers.

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·THF, ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1][5][6][7]

    • Control Reactant Addition: Adding reactants dropwise, such as pyruvic acid, can suppress decomposition at high temperatures and reduce the formation of impurities, thereby improving the yield.[5][6]

    • Solvent System Modification: For related syntheses like the Doebner-von Miller, employing a biphasic solvent system (e.g., aqueous HCl with toluene) can sequester the carbonyl compound in the organic phase, drastically reducing its self-polymerization.[1][3][4] A similar principle could be adapted. Recent developments have shown that a dual green solvent system of water and ethylene glycol can be effective.

    • Temperature Control: While heating is often required, excessive temperatures promote polymerization.[1] Maintain the lowest effective temperature to facilitate the reaction without accelerating side reactions. A Design of Experiments (DoE) approach can be beneficial for optimizing temperature, catalyst, and solvent simultaneously.[1]

Problem 2: Poor Yields with Electron-Deficient or Electron-Rich Anilines

  • Symptoms: The desired quinoline-4-carboxylic acid is obtained in low yields when using anilines substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) or certain electron-donating groups.[5][6]

  • Root Cause: The reactivity of the aniline starting material is crucial. Electron-deficient anilines are less nucleophilic, slowing down the initial condensation steps.[5][6] Conversely, some electron-rich anilines can be prone to side reactions under harsh acidic conditions.

  • Troubleshooting Steps:

    • Utilize a Modified Doebner Reaction: A Doebner hydrogen-transfer reaction has been developed specifically for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups, which typically give low yields in conventional Doebner reactions.[5][6] This method can also be applied to anilines with electron-donating groups.[5][6]

    • Select an Appropriate Catalyst: For electron-deficient anilines, BF₃·THF has been shown to be a suitable catalyst when acetonitrile is used as the solvent.[5][6] For a greener approach, p-toluenesulfonic acid (p-TSA) in a water/ethylene glycol system has proven effective.

    • Consider Alternative Synthesis Routes: If the Doebner reaction remains problematic, the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, may be a more suitable alternative as it is less dependent on the electronic properties of an aniline precursor.[5][8][9]

Problem 3: Difficulty in Product Purification and Isolation

  • Symptoms: The crude product is a complex mixture containing unreacted starting materials, byproducts like benzylamines (in Doebner reactions), and tarry impurities, making purification by crystallization or chromatography challenging.[2][5]

  • Root Cause: Incomplete reactions, competing side reactions, and product degradation under harsh work-up conditions contribute to a complex crude mixture. The acidic nature of the product can also complicate extraction procedures.

  • Troubleshooting Steps:

    • Optimize Work-up pH: Carefully adjust the pH during the work-up. The carboxylic acid product is soluble in base and will precipitate upon neutralization. Fine-tuning the final pH can help selectively precipitate the product while keeping some impurities in solution.

    • Steam Distillation: For syntheses that use high-boiling reagents like nitrobenzene (e.g., Skraup synthesis), steam distillation can be employed to remove the unreacted reagent from the reaction mixture before product isolation.[3]

    • Recrystallization Solvent Screening: Systematically screen a range of solvents or solvent mixtures for recrystallization. Common solvents for quinoline-based compounds include ethanol, acetonitrile, and ethyl acetate.

    • Chromatographic Purification: If crystallization is ineffective, column chromatography may be necessary. A gradient elution system is often required to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the best classical method for synthesizing a specific quinoline-4-carboxylic acid on a large scale?

A1: The choice of method depends primarily on the available starting materials and the desired substitution pattern.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4][10] It is versatile for producing 2-substituted quinoline-4-carboxylic acids.[4] Recent modifications have expanded its use for anilines with both electron-withdrawing and electron-donating groups, making it suitable for large-scale synthesis.[5][6]

  • Pfitzinger Reaction: This method involves the reaction of an isatin with a carbonyl compound in the presence of a strong base.[8][9][10] It is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids.[10] A major limitation is the stability of the isatin starting material under basic conditions.[5]

  • Gould-Jacobs Reaction: This route starts with an aniline and a malonic acid derivative, proceeding through thermal cyclization.[11][12] It typically yields quinolin-4-ols (which exist in the 4-oxo form), but subsequent steps can lead to the carboxylic acid.[11] It is often hampered by the need for very high temperatures (over 250 °C), which can lead to decomposition.[12]

Q2: How can I make the synthesis of quinoline-4-carboxylic acids "greener" and safer for large-scale production?

A2: Traditional methods often use harsh acids, toxic reagents, and high temperatures.[3][9][13] Modern approaches focus on improving the environmental and safety profile.

  • Use of Greener Solvents: Replace hazardous solvents with greener alternatives. A dual system of water and ethylene glycol has been successfully used in a modified Doebner reaction.

  • Catalyst Selection: Opt for more efficient and less hazardous catalysts. Using p-TSA or recoverable catalysts like Fe₃O₄@SiO₂-based sulfonic acids can be more environmentally friendly than stoichiometric amounts of strong Lewis or Brønsted acids.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, which is a key principle of green chemistry.[3][9][13][14]

  • One-Pot Procedures: Designing the synthesis as a one-pot, multi-component reaction minimizes waste from intermediate work-up and purification steps, improving overall efficiency.[9]

Q3: What are the primary safety concerns for the large-scale synthesis of quinolines?

A3: Safety is paramount in large-scale synthesis.

  • Exothermic Reactions: Some classical methods, like the Skraup synthesis, are notoriously exothermic and can become violent.[2] The use of moderators like ferrous sulfate (FeSO₄) or boric acid, combined with controlled reagent addition and efficient cooling, is crucial.[2][3]

  • Reagent Toxicity: Many reagents used in quinoline synthesis are toxic. For example, quinoline itself is suspected of causing genetic defects and may cause cancer.[15][16] Aniline is toxic, and oxidants like arsenic pentoxide or nitrobenzene are highly hazardous.[3] Always handle these chemicals with appropriate personal protective equipment (PPE) in well-ventilated areas or fume hoods.[15]

  • Violent Reactivity: Quinoline may react violently or explode when mixed with reagents like hydrogen peroxide, perchromates, or dinitrogen tetroxide.[16] Ensure compatibility of all reagents and solvents.

Q4: I am getting a mixture of regioisomers. How can I improve regioselectivity?

A4: Regioselectivity is a common challenge when using asymmetrically substituted starting materials, such as meta-substituted anilines in the Gould-Jacobs or Combes reactions.[12][17]

  • Steric and Electronic Control: The cyclization is controlled by both steric hindrance and the electronic effects of the substituents.[12][17] For example, in the Combes synthesis, increasing the bulk of substituents on the diketone and using methoxy-substituted anilines can favor one regioisomer over another.[17]

  • Directed Metalation: In some cases, advanced synthetic strategies like directed ortho-lithiation can be used to control regioselectivity, although this may be less practical for very large-scale industrial processes.[8]

  • Reaction Condition Optimization: The choice of acid catalyst and solvent can influence the regiochemical outcome. A systematic screening of reaction conditions is recommended to maximize the yield of the desired isomer.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Doebner-type Synthesis of Quinoline-4-Carboxylic Acid (4a)

EntryReactants (Aniline 1a, Benzaldehyde 2a, Pyruvic Acid 3a)Catalyst / ConditionsSolventTimeYield (%)Reference
16-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidRefluxEthanol-Low[5][6]
26-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidH₂NSO₃H--Low[5][6]
36-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidBF₃·THFMeCN24 h82% (small scale)[5][6]
46-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidBF₃·THFMeCN-82% (large scale, 371g)[5]
5Arylamine, Aryl aldehyde, Pyruvatep-TSAWater/Ethylene Glycol3 h85%

Experimental Protocols

Protocol 1: Large-Scale Doebner Hydrogen-Transfer Synthesis of 6-(trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid (4a) [5]

  • Reaction Setup: In a suitable reaction vessel, combine 6-(trifluoromethoxy)aniline (1a), benzaldehyde (2a), BF₃·THF, and acetonitrile (MeCN).

  • Initial Reaction: Heat the mixture at 65 °C for 10 minutes in air.

  • Reactant Addition: Prepare a solution of pyruvic acid (3a) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up, adjusting the pH to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., water, cold MeCN), and dry under vacuum. The reaction yielded 371 g of product (82% yield) on a large scale.

Protocol 2: Pfitzinger Synthesis of 2-substituted-quinoline-4-carboxylic acids [8][10]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted isatin in a mixture of ethanol and water.

  • Base Addition: Add a strong base, such as potassium hydroxide (KOH), to the mixture. This facilitates the ring-opening of the isatin.

  • Carbonyl Addition: Add the desired α-methylene ketone (e.g., a substituted acetophenone) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-48 hours. The exact time will depend on the specific substrates used.

  • Monitoring: Monitor the reaction for the consumption of the isatin starting material by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with an acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Solution Implementation cluster_evaluation Evaluation symptoms Identify Symptoms (e.g., Low Yield, Tar Formation) root_cause Analyze Potential Root Causes (e.g., Temp, Catalyst, Reactivity) symptoms->root_cause Leads to strategy Formulate Troubleshooting Strategy (e.g., Modify Temp, Change Solvent) root_cause->strategy implement Implement Changes on Small Scale strategy->implement monitor Monitor Reaction Progress (TLC, HPLC) implement->monitor analyze Analyze Results monitor->analyze decision Problem Resolved? analyze->decision decision->root_cause No, Re-evaluate scale_up Scale-Up Optimized Protocol decision->scale_up Yes

Caption: General workflow for troubleshooting synthesis challenges.

doebner_reaction r1 Aniline reactants r1->reactants r2 Aldehyde r2->reactants r3 Pyruvic Acid add Addition of Pyruvate Enolate r3->add imine Imine Formation (Aniline + Aldehyde) reactants->imine + Acid Catalyst imine->add cyclize Intramolecular Cyclization add->cyclize oxidize Dehydration & Aromatization cyclize->oxidize product Quinoline-4-Carboxylic Acid oxidize->product

Caption: Simplified logical steps of the Doebner reaction.

synthesis_selection start Desired Quinoline-4-CA q1 Available Starting Materials? start->q1 aniline Aniline, Aldehyde, Pyruvic Acid q1->aniline Aniline-based isatin Isatin, Ketone q1->isatin Isatin-based q2 Desired Substitution Pattern? doebner Use Doebner Reaction q2->doebner 2-Substituted pfitzinger Use Pfitzinger Reaction q2->pfitzinger 2,3-Disubstituted aniline->q2 isatin->pfitzinger

Caption: Decision logic for selecting a synthesis method.

References

optimization of catalyst loading for the synthesis of 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aryl-quinoline-4-carboxylic acids, with a specific focus on the optimization of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-aryl-quinoline-4-carboxylic acids?

A1: The most prevalent methods are the Doebner reaction and the Pfitzinger synthesis. The Doebner reaction involves the condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1] The Pfitzinger synthesis utilizes isatin and an aryl methyl ketone to produce quinoline-4-carboxylic acids.[2][3]

Q2: What types of catalysts are typically used for the Doebner reaction?

A2: The Doebner reaction is versatile and can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF).[4][5] The choice of catalyst can significantly influence the reaction yield and efficiency.[5]

Q3: How does catalyst loading impact the synthesis of 2-aryl-quinoline-4-carboxylic acids?

A3: Catalyst loading is a critical parameter that can affect reaction rate, yield, and purity of the final product. Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can result in side product formation and complicate purification. Optimized catalyst loading is essential for an efficient and clean reaction.

Q4: Are there any environmentally friendly or "green" approaches for this synthesis?

A4: Yes, research is ongoing to develop more sustainable methods. This includes the use of water as a solvent, employing solvent-free reaction conditions, and utilizing reusable catalysts like ionically tagged magnetic nanoparticles.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive or Insufficient Catalyst: The catalyst may be old, degraded, or used in an insufficient amount.1a. Catalyst Check: Use a fresh batch of catalyst. 1b. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. For instance, with BF₃·THF, a concentration of ≥0.5 equivalents has been shown to maintain high activity.[9][10] 1c. Catalyst Type: Consider switching to a different type of catalyst (e.g., from a Brønsted acid to a Lewis acid) as substrate sensitivity can vary.
2. Poor Reactivity of Starting Materials: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, leading to lower yields in traditional Doebner reactions.[5]2a. Modify Reaction Conditions: For electron-deficient anilines, a hydrogen-transfer modification of the Doebner reaction may be more effective.[10] 2b. Alternative Synthesis: Consider the Pfitzinger synthesis as an alternative route.
Formation of Multiple Products/Side Reactions 1. Excessive Catalyst Loading: Too much catalyst can promote side reactions, such as polymerization or degradation of starting materials.1a. Reduce Catalyst Amount: Gradually decrease the catalyst loading in subsequent experiments while monitoring the reaction progress.
2. High Reaction Temperature: Elevated temperatures can lead to the formation of undesired byproducts.2a. Optimize Temperature: Perform the reaction at a lower temperature and monitor for changes in the product profile.
Difficult Product Isolation and Purification 1. Catalyst Residue: Homogeneous catalysts can be difficult to remove from the reaction mixture.1a. Use a Heterogeneous Catalyst: Employ a solid-supported or magnetic nanoparticle catalyst that can be easily filtered or magnetically separated from the reaction mixture.[6][7] 1b. Aqueous Workup: Perform an appropriate aqueous workup to remove acid or base catalysts.
2. Complex Reaction Mixture: The presence of multiple byproducts can complicate the purification process.2a. Re-optimize Conditions: Refer back to optimizing catalyst loading and reaction temperature to achieve a cleaner reaction. 2b. Chromatographic Purification: Utilize column chromatography with an appropriate solvent system for separation.

Data Presentation: Catalyst Loading and Reaction Conditions

The following table summarizes quantitative data from various studies on the synthesis of 2-aryl-quinoline-4-carboxylic acids, highlighting the catalyst loading and reaction conditions.

CatalystCatalyst LoadingSubstratesSolventTemperature (°C)Yield (%)Reference
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride10 mg (for 1 mmol scale)4-methyl benzaldehyde, pyruvic acid, 1-naphthylamineSolvent-free8095[6]
BF₃·THF≥0.5 equivalents6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidAcetonitrileNot specifiedHigh[9][10]
Ag(I)-exchanged Montmorillonite K10Not specifiedAniline, α,β-unsaturated carbonyl compoundsSolvent-freeNot specifiedSuperior to many reported methods
Iron (III) chlorideCatalytic amountAnilines, aldehydes, ethyl/methyl lactateSolvent-freeNot specifiedNot specified[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives using a Magnetic Nanoparticle Catalyst [6]

  • In a round-bottomed flask, combine the arylaldehyde (1 mmol), pyruvic acid (1 mmol, 0.088 g), and 1-naphthylamine (1 mmol, 0.143 g).

  • Add the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (10 mg).

  • Stir the mixture vigorously at 80 °C under solvent-free conditions.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (4:6).

  • Upon completion, cool the reaction mixture and proceed with product isolation and purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Combine Reactants: - Arylaldehyde (1 mmol) - Pyruvic Acid (1 mmol) - Aniline/Naphthylamine (1 mmol) catalyst Add Catalyst (e.g., 10 mg magnetic nanocatalyst) reactants->catalyst heating Heat and Stir (e.g., 80°C, solvent-free) catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling separation Catalyst Separation (e.g., magnetic decantation) cooling->separation purification Purification (e.g., recrystallization) separation->purification product 2-Aryl-quinoline-4-carboxylic Acid purification->product

Caption: Experimental workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

doebner_mechanism cluster_reactants Starting Materials aniline Aniline imine_formation Imine Formation aniline->imine_formation aldehyde Aryl Aldehyde aldehyde->imine_formation pyruvic_acid Pyruvic Acid enol_addition Michael-type Addition of Pyruvic Acid Enol pyruvic_acid->enol_addition imine_formation->enol_addition cyclization Intramolecular Cyclization enol_addition->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation/Aromatization dehydration->oxidation product 2-Aryl-quinoline-4-carboxylic Acid oxidation->product

Caption: Generalized mechanism of the Doebner reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid and Other Quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships, mechanisms of action, and therapeutic potential of quinoline-4-carboxylic acid derivatives as anticancer agents.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of anticancer agents. This guide provides a comparative analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid and other structurally related quinoline derivatives, focusing on their performance in preclinical studies, supported by experimental data. The versatility of the quinoline ring allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1]

Core Structure and a Key Derivative

The fundamental structure of the compounds discussed herein is the quinoline-4-carboxylic acid core. The substituent at the 2-position of the quinoline ring has been a major focus of medicinal chemistry efforts to modulate the biological activity of these compounds. This compound is a notable example, featuring a pyridine ring at this position, which can influence the compound's pharmacological properties.

Comparative Biological Activity

The anticancer potential of quinoline derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating greater potency. The following tables summarize the cytotoxic activities of this compound and other quinoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Aryl-quinoline-4-carboxylic Acid Derivatives

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
This compound 2-PyridinylNot specifiedNot specified[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)4-hydroxy-3-methoxyphenylMCF-7- (82.9% growth reduction)[3]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b)3-BromophenylHeLaInactive[3]
6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (3i)2,4-dimethoxyphenylHeLaInactive[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)4-AcrylamidophenylMLLr leukemic cell lines7.2 (SIRT3 inhibition)[4][5]

Table 2: Comparative Activity of Quinoline Derivatives Targeting Specific Enzymes

Compound IDTarget EnzymeIC50 (µM)Reference
Substituted pyridine derivative (41)Dihydroorotate Dehydrogenase (DHODH)0.0097[6]
Substituted pyridine derivative (43)Dihydroorotate Dehydrogenase (DHODH)0.0262[6]
2-Phenylquinoline-4-carboxylic acid derivative (D28)Histone Deacetylase 3 (HDAC3)24.45[6][7]
Indeno[1,2-c]quinoline derivative (19)Topoisomerase I/II- (GI50 = 0.79 µM in BT483 cells)[8]
Pyrazolo[4,3-f]quinoline derivative (2E)Topoisomerase IIα- (Equivalent to etoposide at 100 µM)[9][10]

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key cellular pathways involved in cancer cell proliferation and survival.

One of the primary mechanisms is the inhibition of topoisomerase enzymes.[8] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, quinoline derivatives can induce DNA damage and trigger apoptosis in cancer cells.

Another important target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthetic pathway.[6][11] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[11] The 4-carboxylic acid group is often crucial for activity, likely forming a salt bridge with key residues in the active site of the enzyme.[6][12]

More recently, quinoline derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs) , which are involved in the epigenetic regulation of gene expression.[4][5][6] For instance, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored as the "cap" moiety in HDAC inhibitors.[6][7]

The following diagram illustrates a generalized workflow for the comparative molecular docking studies often employed in the discovery of these derivatives.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis cluster_3 Output P1 Protein Target Preparation D1 Molecular Docking P1->D1 P2 Ligand (Quinoline Derivative) Preparation P2->D1 A1 Binding Pose and Energy Calculation D1->A1 A2 Comparative Analysis of Docking Scores A1->A2 O1 Identification of Lead Compounds A2->O1

A generalized workflow for comparative molecular docking studies.

A key signaling pathway often targeted by quinoline-based inhibitors is the EGFR pathway.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation QuinolineInhibitor Quinoline-based Inhibitor QuinolineInhibitor->EGFR Inhibition

EGFR signaling pathway, a target for quinoline-based inhibitors.

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives typically involves a series of in vitro assays. A standard protocol for assessing cytotoxicity is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoline derivatives) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner Reaction .[2][6]

  • Reaction Mixture: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are mixed in a suitable solvent, such as ethanol.[2][6]

  • Reflux: The mixture is heated under reflux.[2]

  • Product Formation: The reaction proceeds to form the desired 2-aryl-quinoline-4-carboxylic acid.

  • Purification: The product is then purified, typically by recrystallization.

The following diagram outlines the general workflow for the synthesis and evaluation of these compounds.

Synthesis_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) Reaction Doebner Reaction Start->Reaction Product 2-Aryl-quinoline-4-carboxylic Acid Reaction->Product InVitro In Vitro Assays (e.g., MTT Assay) Product->InVitro Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Product->Mechanism Data Data Analysis (IC50 Determination) InVitro->Data Mechanism->Data

General workflow for synthesis and biological evaluation.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The nature of the substituent at the 2-position plays a critical role in determining the potency and mechanism of action of these compounds. While direct comparative data for this compound is emerging, the broader class of 2-aryl and 2-heteroaryl derivatives has demonstrated significant potential through various mechanisms, including the inhibition of topoisomerases, DHODH, and HDACs. Further structure-activity relationship studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for 2-Aryl-quinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of key analytical techniques for the structural validation of 2-Pyridin-2-yl-quinoline-4-carboxylic acid and its analogs, using X-ray crystallography as the gold standard and comparing it with NMR spectroscopy and mass spectrometry.

While the specific crystal structure of this compound is not publicly available, this guide will utilize the closely related analog, 2-phenylquinoline-4-carboxylic acid, as a case study for which detailed X-ray crystallographic data has been published.[1] This allows for a robust, data-driven comparison of the methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a crystalline solid. This technique offers an unambiguous determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown. For 2-phenylquinoline-4-carboxylic acid, this was achieved by dissolving the compound in methanol, treating it with decolorizing carbon, and allowing the filtrate to evaporate slowly in the dark at room temperature to yield clear, colorless rods.[1]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Data Presentation: Crystallographic Data for 2-Phenylquinoline-4-carboxylic Acid
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 3.864(2) Å, b = 14.111(3) Å, c = 21.215(4) Å
Selected Bond Lengths C-C (quinoline): ~1.36-1.43 Å, C-N (quinoline): ~1.32-1.37 Å, C=O: ~1.21 Å, C-O: ~1.31 Å
Selected Bond Angles Angles within the quinoline and phenyl rings are approximately 120°.
Dihedral Angle The angle between the carboxyl group and the quinoline plane is 53.6(1)°.[1]
Hydrogen Bonding Intermolecular hydrogen bonding is observed between the carboxylic acid proton and the nitrogen atom of the quinoline ring of an adjacent molecule.[1]

Data extracted from the crystallographic study of 2-phenylquinoline-4-carboxylic acid.[1]

Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides unparalleled detail in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure in solution and determining the molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), allowing for the elucidation of the connectivity of atoms in a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Data Presentation: Representative ¹H NMR Data for 2-Aryl-quinoline-4-carboxylic Acids
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~14.0singlet1HCarboxylic acid proton
~8.7doublet1HQuinoline ring proton
~8.1-8.4multipletQuinoline and aryl ring protons
~7.3-7.9multipletQuinoline and aryl ring protons

This is a generalized representation based on data for various 2-aryl-quinoline-4-carboxylic acids.[2][3] The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Data Presentation: Representative Mass Spectrometry Data
TechniqueIonm/z (calculated)m/z (found)
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺251.0815 for C₁₅H₁₁N₂O₂⁺Consistent with calculated value

The exact mass measurement from HRMS is crucial for confirming the elemental composition of the molecule.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, structural fragments
Ambiguity Unambiguous structure determinationCan be ambiguous for complex structures or isomersDoes not provide full 3D structure; isomers can be difficult to distinguish
Sample Requirement High-quality single crystal~5-25 mg, solubleMicrograms or less
Throughput LowHighHigh

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Initial Characterization cluster_definitive Definitive Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth FinalStructure Validated Molecular Structure NMR->FinalStructure MS->FinalStructure Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray Xray->FinalStructure

Caption: Workflow for Structural Validation.

References

A Comparative Analysis of the Biological Activities of Quinoline-2-carboxylic Acid and Quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric compounds, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. These quinoline carboxylic acids are important scaffolds in medicinal chemistry, with their derivatives showing a wide range of pharmacological properties. This document summarizes key experimental data, details the methodologies for cited experiments, and presents visual representations of relevant biological pathways to aid in research and drug development.

Data Presentation: A Comparative Overview

The biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been evaluated across various assays. While both isomers exhibit interesting biological profiles, their potency and mechanisms of action can differ significantly. The following table summarizes the available quantitative data for the parent compounds and some of their key derivatives.

Biological ActivityAssayQuinoline-2-carboxylic Acid (Parent Compound)Quinoline-4-carboxylic Acid (Parent Compound)Key Observations
Antidiabetic α-Glucosidase InhibitionIC50: 9.1 µg/mLIC50: 60.2 µg/mLQuinoline-2-carboxylic acid is a significantly more potent inhibitor of α-glucosidase.
α-Amylase InhibitionIC50: 15.5 µg/mLIC50: 152.4 µg/mLQuinoline-2-carboxylic acid is also a much stronger inhibitor of α-amylase.
Antiproliferative Growth Inhibition of MCF7 (Breast Cancer) CellsPossesses remarkable growth inhibition capacities.Possesses remarkable growth inhibition capacities.Both isomers show notable activity against the MCF7 cell line.
Growth Inhibition of HeLa (Cervical Cancer) CellsShows significant cytotoxicity.Data not available for the parent compound.Quinoline-2-carboxylic acid is highlighted for its cytotoxicity against HeLa cells.
Anti-inflammatory Inhibition of LPS-induced inflammation in RAW264.7 macrophagesData not available for the parent compound.Exerted "impressively appreciable" anti-inflammatory affinities.Quinoline-4-carboxylic acid is noted for its anti-inflammatory potential. Derivatives are known for anti-inflammatory and analgesic activity.[1]
Mechanism of Action Enzyme InhibitionInhibits α-glucosidase and α-amylase. A derivative induces apoptosis via the Bax/Bcl-2 pathway.Derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH).The two isomers appear to have distinct primary mechanisms of action based on current research, which has largely focused on their derivatives.

Key Biological Activities in Detail

Antidiabetic Activity

A direct comparison of the antidiabetic potential of the two parent compounds reveals a clear distinction. Quinoline-2-carboxylic acid is a substantially more potent inhibitor of both α-glucosidase and α-amylase, key enzymes in carbohydrate digestion and glucose absorption. This suggests that the quinoline-2-carboxylic acid scaffold may be a more promising starting point for the development of novel antidiabetic agents that target these enzymes.

Antiproliferative Activity

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable growth inhibition capabilities against the MCF7 breast cancer cell line.[1] Furthermore, quinoline-2-carboxylic acid has been identified as having significant cytotoxic effects on HeLa cervical cancer cells.[1]

Much of the research into the anticancer properties of these molecules has focused on their derivatives. For instance, an aryl ester derivative of quinoline-2-carboxylic acid was found to induce apoptosis in PC3 prostate cancer cells by modulating the Bax/Bcl-2 protein ratio and activating caspases 7 and 9, leading to cell cycle arrest in the S phase.

Conversely, derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis in rapidly proliferating cancer cells.

Anti-inflammatory Activity

While specific quantitative data for the parent compounds is limited, derivatives of quinoline-4-carboxylic acid are recognized for their anti-inflammatory and analgesic properties. The parent quinoline-4-carboxylic acid has also been shown to possess significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage models.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Materials:

  • α-glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate reader

Procedure:

  • Solutions of the test compounds and acarbose are prepared in various concentrations.

  • In a 96-well plate, the test compound solution is mixed with the α-glucosidase enzyme solution and incubated.

  • The reaction is initiated by adding the pNPG substrate.

  • After a further incubation period, the reaction is terminated by the addition of sodium carbonate solution.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells (containing no inhibitor).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Sulforhodamine B (SRB) Proliferation Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is a common method to assess cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF7, HeLa)

  • Complete cell culture medium

  • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid)

  • Trichloroacetic acid (TCA) for cell fixation

  • Sulforhodamine B (SRB) solution

  • Acetic acid for washing

  • Tris base solution for solubilization

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at approximately 515 nm.

  • The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • RAW 264.7 cells are plated in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a short period.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

  • The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the known or proposed signaling pathways and experimental workflows related to the biological activities of quinoline carboxylic acids and their derivatives.

DHODH_Inhibition_Pathway DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives cluster_pyrimidine De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Q4CA Quinoline-4-Carboxylic Acid Derivatives DHODH_enzyme DHODH Enzyme Q4CA->DHODH_enzyme

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Apoptosis_Induction_Pathway Apoptosis Induction by a Quinoline-2-Carboxylic Acid Derivative Q2CA_Derivative Quinoline-2-Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Q2CA_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Q2CA_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Mitochondrial Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase7 Caspase-7 Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening Start Start Compound_Prep Compound Preparation Start->Compound_Prep Treatment Treatment with Quinoline Carboxylic Acid Compound_Prep->Treatment Cell_Culture Cell Culture (Cancer or Macrophage) Cell_Culture->Treatment Assay Specific Assay (e.g., SRB, Griess) Treatment->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for screening biological activity.

Conclusion

References

A Comparative Guide to In Silico Studies of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico computational studies play a pivotal role in the rational design and optimization of these derivatives as potential therapeutic agents. This guide provides a comparative analysis of recent in silico investigations into this class of compounds, focusing on their application as antileishmanial agents, multi-target therapeutics, and specific enzyme inhibitors.

Comparative Analysis of In Silico Performance

The following tables summarize key in silico data from three distinct studies on 2-aryl-quinoline-4-carboxylic acid derivatives, targeting different therapeutic areas.

Study 1: Antileishmanial Agents Targeting Leishmania major N-myristoyltransferase (LmNMT)

This research identified LmNMT as the primary molecular target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives.[1][2][3] The study employed a comprehensive in silico workflow, including inverse virtual screening, molecular docking, and molecular dynamics simulations.[1][2][3]

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Bioavailability
2d LmNMTHighNot SpecifiedFavorable
1g LmNMTHigh (enhanced after MD)Not SpecifiedFavorable

Data summarized from "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents".[1][2][3]

Study 2: Multi-Target Agents for Malaria, Tuberculosis, and Cancer

This study explored the potential of a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acids against various therapeutic targets through molecular docking.[4]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Number of H-BondsPredicted Oral Bioavailability
3d Malarial Protein (1CET)-8.295Good
3b Malarial Protein (1CET)-8.03Not SpecifiedGood
3g Tuberculosis Protein (2X22)-8.365Good
3b Tuberculosis Protein (2X22)-7.903Good
3e Cancer Protein (1S63)-8.574Good
3b Cancer Protein (1S63)-7.823Good

Data summarized from "Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an".[4]

Study 3: SIRT3 Inhibitors for Cancer Therapy

This investigation focused on the design and synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as selective inhibitors of Sirtuin 3 (SIRT3), a promising cancer target.[5]

CompoundTarget ProteinIC50 (µM)SelectivityPredicted Binding Pattern
P6 SIRT37.2Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM)Specific binding in the active site

Data summarized from "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors".[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols employed in the cited research.

Molecular Docking

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor.

  • Software: Commonly used software includes AutoDock, Glide, and GOLD.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: Ligand structures are sketched using chemical drawing software and optimized to their lowest energy conformation.

  • Docking Protocol: The docking algorithm explores various conformations and orientations of the ligand within the binding site, and a scoring function is used to rank the resulting poses.[2]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compounds.

  • Software: Web-based tools such as SwissADME and pkCSM are frequently utilized.[1][2]

  • Properties Predicted: A wide range of properties are calculated, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability.[1][2][3]

  • Software: GROMACS and AMBER are common software packages for MD simulations.

  • System Preparation: The docked complex is placed in a simulation box with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Simulation Protocol: The system undergoes energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run is then performed for a specified duration (e.g., 100 ns).

  • Analysis: Trajectories are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico study of 2-aryl-quinoline-4-carboxylic acid derivatives.

G cluster_0 In Silico Drug Discovery Workflow A Compound Library of 2-Aryl-Quinoline-4-Carboxylic Acids B Target Identification (Inverse Virtual Screening) A->B Input C Molecular Docking A->C B->C Identified Target D ADMET Prediction C->D Top Scoring Compounds E Molecular Dynamics Simulations C->E Stable Complexes F Lead Optimization D->F E->F G Experimental Validation F->G

A typical in silico workflow for drug discovery.

G cluster_1 SIRT3 Signaling in Cancer SIRT3 SIRT3 ROS Reactive Oxygen Species (ROS) SIRT3->ROS Reduces Metabolism Mitochondrial Metabolism SIRT3->Metabolism Regulates Apoptosis Apoptosis ROS->Apoptosis Induces Proliferation Cell Proliferation Metabolism->Proliferation Supports Inhibitor 2-Aryl-Quinoline-4-Carboxylic Acid Derivative (e.g., P6) Inhibitor->SIRT3 Inhibits

Simplified SIRT3 signaling pathway targeted by derivatives.

G cluster_2 Relationship Between In Silico Methods VS Virtual Screening (High-Throughput, Lower Accuracy) Docking Molecular Docking (Medium-Throughput, Medium Accuracy) VS->Docking Filters Hits MD Molecular Dynamics (Low-Throughput, High Accuracy) Docking->MD Refines Poses

Logical relationship between computational methods.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of Quinoline-4-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances that govern the inhibitory power of quinoline-4-carboxylic acid derivatives reveals a compelling narrative of molecular interactions and targeted drug design. For researchers and scientists in drug development, understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and forging new therapeutic pathways. This guide provides a comparative analysis of key structural modifications to the quinoline-4-carboxylic acid scaffold and their impact on inhibitory potency, supported by experimental data and detailed methodologies.

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, notably for its role in inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, a hallmark of cancer and various autoimmune and inflammatory diseases.[1] The archetypal inhibitor, brequinar, features this quinoline core and has served as a foundational template for numerous SAR studies.[3]

Core Structural Requirements for DHODH Inhibition

A comprehensive analysis of various quinoline-4-carboxylic acid analogues has pinpointed three critical regions where molecular architecture dictates inhibitory efficacy against DHODH[3]:

  • The C-2 Position: This position demands bulky and hydrophobic substituents for potent activity.[3][4]

  • The C-4 Position: A strict requirement exists for the carboxylic acid group (or its salt), which is believed to form a crucial salt bridge with arginine residues within the enzyme's active site.[1][4]

  • The Benzo Portion of the Quinoline Ring: Substitutions on this ring system can significantly modulate the inhibitor's potency.[3]

Comparative Analysis of Structural Modifications

The following table summarizes the quantitative impact of various substitutions on the quinoline-4-carboxylic acid scaffold, primarily focusing on DHODH inhibition.

Compound ID Modification Target IC50 (nM) Reference
Brequinar6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylDHODH-[3]
3 2-(2-fluorophenyl)DHODH250[1]
4 Methyl ester of 3 DHODH>10,000[1]
22 2-(2-pyridinyl) with CF3 at 2'-positionDHODH-[1]
23 2-(2-pyridinyl) with CF3 at 4'-positionDHODH-[1]
28 2-(2-pyridinyl) with fluoro at 2'-positionDHODH-[1]
41 Optimized quinoline-based analogueDHODH9.71 ± 1.4[1][5][6]
43 Optimized quinoline-based analogueDHODH26.2 ± 1.8[1][5][6]
46 1,7-naphthyridine analogueDHODH28.3 ± 3.3[1][5][6]
C44 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)DHODH1.0[2][7]

Key SAR Insights

  • The Carboxylic Acid is Essential: Esterification of the carboxylic acid at the C-4 position, as seen in the comparison between compound 3 and its methyl ester 4 , leads to a dramatic loss of potency, highlighting the critical role of the carboxylate in binding.[1]

  • Electronic and Steric Effects at C-2: The substitution pattern on the C-2 aryl ring significantly influences activity. For instance, the placement of an electron-withdrawing trifluoromethyl (CF3) group on a 2-pyridinyl substituent at the 2'-position (22 ) is more potent than at the 4'-position (23 ).[1] However, a strongly electron-withdrawing fluoro substituent at the 2'-position (28 ) results in a marked loss of potency, suggesting that steric hindrance can also play a crucial role.[1]

  • Scaffold Hopping for Novel Interactions: Replacing the quinoline core with a 1,7-naphthyridine scaffold in analogue 46 led to the formation of a novel hydrogen bond with a key tyrosine residue (Y356) in the DHODH binding pocket, demonstrating a successful strategy to enhance potency.[1][6]

  • Optimized Interactions Lead to Potent Inhibition: Through a structure-guided design approach, compounds like 41 and 43 were developed with optimized interactions, resulting in highly potent DHODH inhibition.[1][5][6] Compound C44 , with a complex biaryl ether substituent at the C-2 position, demonstrates exceptional potency with an IC50 of 1.0 nM.[2][7]

Experimental Protocols

DHODH Inhibition Assay

The inhibitory activity of the compounds against DHODH is typically determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

  • Enzyme Preparation: Recombinant human DHODH is expressed and purified.

  • Reaction Mixture: The assay is performed in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the enzyme, the substrate dihydroorotate, and a terminal electron acceptor like 2,6-dichloroindophenol (DCIP) or Coenzyme Q.

  • Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Assay Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of reduction of the electron acceptor is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a spectrophotometer.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable equation.

Cell-Based Proliferation Assay (MTT Assay)

To assess the cytostatic effect of the inhibitors, a cell-based proliferation assay is commonly employed.

  • Cell Culture: A suitable cancer cell line (e.g., HCT116) is cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) values are determined.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key principles of the structure-activity relationship and a typical experimental workflow.

SAR_Principles quinoline_core Quinoline-4-Carboxylic Acid Core C-2 Position C-4 Position Benzo Ring substituent_c2 Bulky, Hydrophobic Substituents quinoline_core:c2->substituent_c2 Requires substituent_c4 Carboxylic Acid (Essential for activity) quinoline_core:c4->substituent_c4 Requires substituent_benzo Substitutions (Modulate potency) quinoline_core:benzo->substituent_benzo Allows activity Inhibitory Activity substituent_c2->activity substituent_c4->activity substituent_benzo->activity

Caption: Key pharmacophoric features of quinoline-4-carboxylic acid inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogues (e.g., Pfitzinger Reaction) dhodh_assay DHODH Inhibition Assay (Determine IC50) synthesis->dhodh_assay cell_assay Cell Proliferation Assay (Determine GI50) dhodh_assay->cell_assay sar_analysis Structure-Activity Relationship Analysis cell_assay->sar_analysis

Caption: Typical workflow for evaluating quinoline-4-carboxylic acid inhibitors.

DHODH_Signaling_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Product Quinoline Quinoline-4-Carboxylic Acid Inhibitors Quinoline->DHODH Inhibition DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline inhibitors.

References

A Comparative Analysis of the Antimicrobial Efficacy of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Quinoline-4-carboxylic acids, a prominent class of heterocyclic compounds, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comparative study of the antimicrobial activity of various quinoline-4-carboxylic acid derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of synthesized quinoline-4-carboxylic acid derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC, the lowest concentration of a compound that inhibits visible microbial growth, serves as a key metric for comparing the potency of these derivatives.

CompoundDerivative TypeS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Fungal Strain(s) (µg/mL)Reference
1 2-Phenyl-quinoline-4-carboxylic acid>256>256>256>256ND[1]
5a4 2-Phenyl-quinoline-4-carboxamide64>256>256>256ND[1]
5a7 2-Phenyl-quinoline-4-carboxamide>256>256128>256ND[1]
M1 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide----Active[2]
M2 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide----Active[2]
M3 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide----Active[2]
M4 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide----Active[2]
M5 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide----Good Activity[2]

ND: Not Determined in the cited study. '-': Specific values not provided, but described as active.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone-4-carboxylic acids exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, recombination, and repair.[4] The primary mechanism involves the stabilization of a covalent enzyme-DNA complex, which leads to double-strand DNA breaks and ultimately, cell death.[4][6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNAgyrase DNA Gyrase Quinolone->DNAgyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA Bacterial DNA DNAgyrase->DNA Acts on ReplicationFork Blocked Replication Fork DNAgyrase->ReplicationFork TopoIV->DNA Acts on TopoIV->ReplicationFork DSBs Double-Strand Breaks ReplicationFork->DSBs CellDeath Cell Death DSBs->CellDeath

Caption: Mechanism of quinolone action on bacterial DNA replication.

Experimental Protocols

Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (Doebner Reaction)

The Doebner reaction is a classic and efficient one-pot, three-component synthesis method for preparing 2-substituted quinoline-4-carboxylic acids.[7][8]

Materials:

  • Aniline

  • Benzaldehyde (or substituted benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • An equimolar mixture of aniline and benzaldehyde in ethanol is refluxed for 1 hour.[9]

  • Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.

  • The mixture is further refluxed for 12 hours.[9]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled and poured into ice water with vigorous stirring to precipitate the crude product.[9]

  • The solid product is filtered and dissolved in an aqueous K₂CO₃ solution to separate acidic product from impurities.[9]

  • The solution is filtered, and the filtrate is acidified to precipitate the purified 2-phenyl-quinoline-4-carboxylic acid.

  • The final product is filtered, washed with water, and dried.

Doebner Reaction Workflow A 1. Mix Aniline, Benzaldehyde, Pyruvic Acid & Catalyst in Ethanol B 2. Reflux Reaction Mixture A->B C 3. Monitor by TLC B->C D 4. Cool and Precipitate in Ice Water C->D E 5. Filter Crude Product D->E F 6. Purify with K2CO3 and Acidification E->F G 7. Filter, Wash, and Dry Final Product F->G Broth Microdilution Workflow A 1. Prepare Standardized Microbial Inoculum C 3. Inoculate Wells with Microbial Suspension A->C B 2. Perform Serial Dilution of Test Compounds in 96-well Plate B->C D 4. Incubate Plate C->D E 5. Read and Record MIC Values D->E

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 2-Pyridin-2-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a crucial step in pharmaceutical development. The validation of these methods is paramount to ensure the quality, safety, and efficacy of the final drug product. The methods and validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which are referenced by regulatory bodies such as the US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3]

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and reproducibility.[2][4] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a common approach for the analysis of quinoline derivatives.

Comparative Analytical Methods

While this guide focuses on RP-HPLC, it is important to acknowledge other potential analytical techniques for purity assessment, each with its own strengths and weaknesses.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • Gas Chromatography (GC): Suitable for volatile impurities but may require derivatization for non-volatile compounds like quinoline-4-carboxylic acids.

  • Capillary Electrophoresis (CE): Provides high separation efficiency and is orthogonal to HPLC, making it useful for cross-validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of impurities without the need for reference standards for each impurity.

The choice of method depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation.

Validation of a Reversed-Phase HPLC Method

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[5] The key validation parameters as per ICH guidelines (Q2(R1)) are discussed below.[1][4]

Experimental Protocols

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample at a similar concentration to the working standard solution.

2. Chromatographic Conditions: A typical starting point for method development for a quinoline derivative could be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 325 nm).[6]

  • Injection Volume: 10 µL.

Data Presentation: Validation Parameters

The following tables summarize the acceptance criteria and hypothetical performance data for the validation of an RP-HPLC method for this compound purity assessment.

Table 1: System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[3]

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates (N)≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][5]

TestMethodAcceptance CriteriaHypothetical Outcome
Forced Degradation Expose the sample to acid, base, oxidative, thermal, and photolytic stress.The main peak should be spectrally pure and well-resolved from any degradation products.The method is stability-indicating.
Impurity Spiking Spike the sample with known related substances.All spiked impurities are well-resolved from the main peak.The method is specific for the analyte.

Table 3: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][5]

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 50% to 150% of the target concentration0.05 mg/mL to 0.15 mg/mL
Y-intercept Close to zeroMinimal

Table 4: Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often determined by recovery studies.

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery (%)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1

Table 5: Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1][2]

Precision LevelParameterAcceptance Criteria (% RSD)Hypothetical Result (% RSD)
Repeatability (Intra-assay) 6 replicate injections of the same sample≤ 2.0%0.9%
Intermediate Precision Analysis on different days, by different analysts, or with different equipment≤ 2.0%1.3%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

ParameterMethodAcceptance CriteriaHypothetical Result
LOD Signal-to-Noise ratio of 3:1-0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1Precision at LOQ (%RSD) ≤ 10%0.15 µg/mL (RSD = 4.5%)

Table 7: Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Parameter VariedVariationAcceptance CriteriaHypothetical Outcome
Flow Rate± 0.1 mL/minSystem suitability parameters met.Pass
Column Temperature± 2°CSystem suitability parameters met.Pass
Mobile Phase Composition± 2% organicSystem suitability parameters met.Pass

Visualizations

Workflow for HPLC Method Validation

HPLC Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol B->C D System Suitability C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validation Report J->K

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Relationship of Validation Parameters

Validation Parameter Relationships Method Validated Analytical Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Precision->Accuracy Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Range Range Linearity->Range Range->Method Range->Accuracy Range->Precision Robustness Robustness Robustness->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method

Caption: Interdependencies of key analytical method validation parameters.

References

comparing the efficacy of different synthetic routes to 2-Pyridin-2-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The efficacy of the Doebner and Pfitzinger reactions, the two most common methods for the synthesis of quinoline-4-carboxylic acids, are evaluated based on reaction yield, conditions, and starting materials.

Comparison of Synthetic Efficacies

The selection of an optimal synthetic route is contingent on factors such as desired yield, availability of starting materials, and scalability. Below is a summary of the key quantitative data for the Doebner and Pfitzinger reactions in the synthesis of this compound and its close analogs.

ParameterDoebner ReactionPfitzinger Reaction
Starting Materials Aniline, Pyridine-2-carbaldehyde, Pyruvic acidIsatin, 2-Acetylpyridine
Typical Yield 65-85% (for analogous compounds)37%
Reaction Temperature Reflux (typically in ethanol)Reflux (in aqueous ethanol)
Reaction Time 12 - 24 hours12 - 48 hours
Catalyst/Reagent Acid catalyst (e.g., Trifluoroacetic acid)Strong base (e.g., Potassium hydroxide)
Work-up/Purification Filtration, RecrystallizationFiltration, Recrystallization

Logical Workflow for Synthetic Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.

G Workflow for Comparing Synthetic Routes cluster_0 Route Evaluation cluster_1 Route Selection DefineTarget Define Target Molecule: This compound IdentifyRoutes Identify Potential Synthetic Routes (e.g., Doebner, Pfitzinger) DefineTarget->IdentifyRoutes GatherData Gather Experimental Data: Yield, Purity, Time, Cost, Safety IdentifyRoutes->GatherData CompareEfficacy Compare Efficacy Metrics GatherData->CompareEfficacy SelectOptimal Select Optimal Route CompareEfficacy->SelectOptimal Optimization Optimization Studies SelectOptimal->Optimization ScaleUp Scale-up for Production Optimization->ScaleUp Doebner_Reaction Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Pyridine-2-carbaldehyde (Ethanol, Reflux) Pyridine2Carbaldehyde Pyridine-2-carbaldehyde Pyridine2Carbaldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enamine Enamine Intermediate PyruvicAcid->Enamine SchiffBase->Enamine + Pyruvic Acid Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydrogenation Dehydrogenation Cyclization->Dehydrogenation Product This compound Dehydrogenation->Product Pfitzinger_Reaction Isatin Isatin IsatinRingOpening Isatin Ring Opening Isatin->IsatinRingOpening + KOH Acetylpyridine 2-Acetylpyridine Condensation Condensation Acetylpyridine->Condensation KOH KOH (aq. Ethanol) KOH->IsatinRingOpening IsatinRingOpening->Condensation + 2-Acetylpyridine CyclizationDehydration Cyclization & Dehydration Condensation->CyclizationDehydration Product This compound CyclizationDehydration->Product

Comparative Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid in Biological Assays: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activity and potential cross-reactivity of 2-Pyridin-2-yl-quinoline-4-carboxylic acid. This document provides a comparative analysis with related compounds, supported by experimental data and detailed methodologies.

Introduction

This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This guide presents a detailed examination of its primary biological target, Dihydroorotate Dehydrogenase (DHODH), and explores its potential for cross-reactivity with other biologically relevant targets, including cyclooxygenase (COX) enzymes and sirtuins (SIRTs). Furthermore, its potential as an antibacterial agent is evaluated. For comparative purposes, the well-characterized DHODH inhibitor Brequinar and the structurally related, historical drug Cinchophen are included in this analysis.

Data Presentation

Table 1: Comparative Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)
CompoundTargetAssay TypeIC50 (nM)Reference
2-(Pyridin-2-yl)-quinoline-4-carboxylic acid analogue Human DHODHEnzymaticPotent (qualitative)[1]
BrequinarHuman DHODHEnzymatic5.2[2]
CinchophenHuman DHODHEnzymatic>10,000 (presumed inactive)N/A

Note: Direct IC50 value for this compound is not available in the cited literature. A pyridine analogue is reported to be a potent inhibitor.[1]

Table 2: Cross-Reactivity Profile: Sirtuin (SIRT) Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) Human SIRT1Enzymatic32.6[3]
Human SIRT2Enzymatic33.5[3]
Human SIRT3Enzymatic7.2[3]
BrequinarSirtuins-No data available
CinchophenSirtuins-No data available

Note: Data presented for a structurally related quinoline derivative to indicate potential for sirtuin inhibition by this class of compounds.

Table 3: Cross-Reactivity Profile: Cyclooxygenase (COX) Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
2-phenyl-quinoline-4-carboxylic acid derivatives COX-2EnzymaticPotent (qualitative)[4]
BrequinarCOX enzymes-No data available
CinchophenCOX-1 / COX-2-Known anti-inflammatory[5]

Note: Quantitative IC50 data for direct inhibition of COX by the specified compounds is limited. Cinchophen's historical use as an anti-inflammatory suggests COX inhibition.

Table 4: Antibacterial Activity
CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
2-phenyl-quinoline-4-carboxylic acid derivative (5a4) Staphylococcus aureusBroth dilution64[6]
2-phenyl-quinoline-4-carboxylic acid derivative (5a7) Escherichia coliBroth dilution128[6]
Brequinar--No data available
Cinchophen--No data available

Note: Data for structurally related 2-phenyl-quinoline-4-carboxylic acid derivatives are presented to indicate the potential antibacterial activity of this scaffold.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on DHODH activity. The protocol is based on the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compounds

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, CoQ10, and DCIP.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, DHO.

  • Immediately measure the decrease in absorbance at 600-650 nm over a 10-15 minute period.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the impact of DHODH inhibition on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Materials:

  • Cancer cell line (e.g., HL-60, HCT116)

  • Complete cell culture medium

  • Test compounds

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., WST-1, CCK-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the test compound. For rescue experiments, a parallel set of wells is treated with the test compound in the presence of a high concentration of uridine.

  • Incubate the plates for 72 hours.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the EC50 value.

Mandatory Visualization

DHODH_Signaling_Pathway DHODH in de novo Pyrimidine Biosynthesis cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH CoQ Coenzyme Q DHODH->CoQ e- ETC Electron Transport Chain CoQ->ETC DHO Dihydroorotate DHO->DHODH Orotate Orotate DHO->Orotate UMP UMP Orotate->UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (dUMP, dCTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor This compound Brequinar Inhibitor->DHODH Experimental_Workflow Cross-Reactivity Screening Workflow cluster_Primary_Screen Primary Target Screening cluster_Secondary_Screen Cross-Reactivity Screening cluster_Cellular_Assay Cellular Validation Compound This compound DHODH_Assay DHODH Enzymatic Assay Compound->DHODH_Assay SIRT_Assay SIRT Panel Assay Compound->SIRT_Assay COX_Assay COX-1/COX-2 Assay Compound->COX_Assay Antibacterial_Assay Antibacterial MIC Assay Compound->Antibacterial_Assay Proliferation_Assay Cell Proliferation Assay DHODH_Assay->Proliferation_Assay Data_Analysis Data Analysis & Comparison DHODH_Assay->Data_Analysis IC50 SIRT_Assay->Data_Analysis IC50 COX_Assay->Data_Analysis IC50 Antibacterial_Assay->Data_Analysis MIC Proliferation_Assay->Data_Analysis EC50 Logical_Relationship Logical Relationship of Compound Activities cluster_Primary_Activity Primary Biological Activity cluster_Cross_Reactivity Potential Cross-Reactivity cluster_Phenotypic_Effects Phenotypic Effects Compound This compound DHODH_Inhibition DHODH Inhibition Compound->DHODH_Inhibition Primary Target SIRT_Inhibition Sirtuin Inhibition Compound->SIRT_Inhibition Potential COX_Inhibition COX Inhibition Compound->COX_Inhibition Potential Antibacterial_Activity Antibacterial Activity Compound->Antibacterial_Activity Potential Antiproliferative Antiproliferative DHODH_Inhibition->Antiproliferative Anti_inflammatory Anti-inflammatory COX_Inhibition->Anti_inflammatory Antimicrobial Antimicrobial Antibacterial_Activity->Antimicrobial

References

A Comparative Performance Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Among its many derivatives, 2-Pyridin-2-yl-quinoline-4-carboxylic acid and its analogs have garnered significant interest. This guide provides a comparative analysis of the performance of these materials against other relevant quinoline-based compounds, supported by experimental data from recent studies.

Anticancer and Enzyme Inhibition Performance

Quinoline-4-carboxylic acid derivatives have been extensively investigated as inhibitors of various enzymes implicated in cancer progression, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).

DHODH Inhibition:

A study focused on the design of 4-quinoline carboxylic acids as DHODH inhibitors revealed potent activity for several analogs.[4] The lead compound, 41 , demonstrated a DHODH IC50 of 9.71 ± 1.4 nM and significant oral bioavailability (F = 56%) in preclinical studies.[4] This highlights the potential of the quinoline core in developing effective DHODH inhibitors for cancer therapy.

HDAC Inhibition:

In the pursuit of novel HDAC inhibitors, 2-phenylquinoline-4-carboxylic acid derivatives have shown promise. Compound D28 was identified as a selective HDAC3 inhibitor with an IC50 value of 24.45 µM and potent in vitro anticancer activity.[5][6] Interestingly, its hydrazide derivative, D29 , exhibited remarkably improved inhibitory activity against HDAC3 (IC50 = 0.477 µM) but showed decreased antiproliferative effects in cell-based assays.[5][6]

SIRT3 Inhibition:

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors.[7] Among them, compound P6 displayed selective SIRT3 inhibition with an IC50 of 7.2 µM, showing greater potency against SIRT3 than SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7] This compound also demonstrated potent inhibitory activity against MLLr leukemic cell lines.[7]

Table 1: Comparative IC50 Values of Quinoline-4-Carboxylic Acid Derivatives in Cancer-Related Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Cell Line(s)Reference
41 DHODH0.00971 ± 0.0014-[4]
43 DHODH0.0262 ± 0.0018-[4]
D28 HDAC324.45K562, U266, U937[5][6]
D29 HDAC132.59-[5][6]
HDAC2183.5-[5][6]
HDAC30.477-[5][6]
HDAC6>1000-[5][6]
P6 SIRT132.6-[7]
SIRT233.5-[7]
SIRT37.2MLLr leukemic cell lines[7]
Antiproliferative and Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have been evaluated for their ability to inhibit cancer cell growth and reduce inflammation.

One study investigated the antiproliferative activities of various quinoline derivatives against a panel of cancer cell lines.[8] While specific 2-pyridin-2-yl derivatives were not detailed, related compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid showed notable growth inhibition against the mammary MCF7 cell line.[8]

Another study focusing on 2-phenyl-quinoline-4-carboxylic acid derivatives found that compound 5a₄ exhibited significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL and also showed low cytotoxicity in an MTT assay.[3][9]

Table 2: Antiproliferative and Antibacterial Activity of Quinoline Derivatives

CompoundActivityCell Line / BacteriaIC50 / MICReference
Quinoline-2-carboxylic acidAntiproliferativeMCF7Not specified[8]
Quinoline-4-carboxylic acidAntiproliferativeMCF7Not specified[8]
5a₄ AntibacterialS. aureus64 µg/mL (MIC)[3][9]
5a₇ AntibacterialE. coli128 µg/mL (MIC)[3][9]
Photophysical Properties

The unique structure of this compound-based materials also lends them interesting photophysical properties. A study on a dinuclear Mn(II) complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline (a related structure) demonstrated that both the ligand and the complex exhibit blue light emission with a band at 472 nm in THF solution.[10] The compounds also showed aggregation-induced emission (AIE) properties, with their fluorescence color changing from blue to yellow as the water fraction in a THF/water mixture increased.[10]

Table 3: Photophysical Data for a 2-(Pyridin-2-yl)quinoline Derivative and its Mn(II) Complex

CompoundAbsorption Maxima (nm)Emission Maxima (nm)SolventReference
QP Ligand294, 351, 405472THF[10]
MnQP Complex294, 351, 405472THF[10]

Experimental Protocols

Enzymatic Inhibition Assays (General Protocol for HDAC and SIRT)

A general procedure for evaluating enzyme inhibition involves the use of HeLa nucleus extract for mixed HDAC isoforms or recombinant specific enzymes (HDAC1, 2, 3, 6 and SIRT1, 2, 3).[5][6][7] The assay is typically performed in a 96-well plate format. The test compounds are dissolved in DMSO and added to the wells at various concentrations. The enzyme and a fluorogenic substrate are then added, and the mixture is incubated at 37°C. The reaction is stopped, and the fluorescence is measured using a microplate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[5][6][7]

Cell Proliferation Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[3][9] The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, an MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[3][9]

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids (Doebner Reaction)

A common method for synthesizing the quinoline core is the Doebner reaction.[5][6] In a typical procedure, isatin is dissolved in an aqueous solution of a strong base like potassium hydroxide. An acetophenone derivative dissolved in ethanol is then added, and the mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to 5-6 with hydrochloric acid to precipitate the 2-aryl-quinoline-4-carboxylic acid product, which is then collected by filtration.[5][6]

Visualizations

DHODH_Inhibition_Pathway DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives cluster_pyrimidine Pyrimidine Synthesis Pathway cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme DHODH UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Quinoline_Derivative 2-Pyridin-2-yl-quinoline- 4-carboxylic acid Analog Inhibition Inhibition Quinoline_Derivative->Inhibition Inhibition->DHODH_enzyme Block->Cell_Proliferation Reduced Cell Proliferation

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Experimental_Workflow General Workflow for Evaluating Quinoline Derivatives Start Synthesis of Quinoline Derivatives Purification Purification and Characterization Start->Purification Screening In Vitro Screening Purification->Screening Enzyme_Assay Enzymatic Inhibition Assays (e.g., DHODH, HDAC) Screening->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Antiproliferative) Screening->Cell_Assay Data_Analysis Data Analysis (IC50, MIC calculation) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis, screening, and evaluation of quinoline derivatives.

References

Safety Operating Guide

Safe Disposal of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic aromatic compound. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.

Hazard and Safety Information

While specific toxicity data for this compound is not extensively documented, data from structurally similar compounds, such as other pyridine and quinoline carboxylic acids, indicate that it should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.H315: Wash skin thoroughly after handling. Wear protective gloves.[1][2]
Eye Irritation Causes serious eye irritation.H319: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritation.H335: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]
Acute Oral Toxicity Harmful if swallowed.H302: Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor.[3][4]
Aquatic Hazard May be harmful to aquatic life.H402: Avoid release to the environment.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[5][6]

  • Waste Segregation:

    • Collect all waste materials containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical waste.

    • The container must be securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical. Use an appropriate solvent, followed by a thorough wash with soap and water.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound waste_type Is the waste solid, liquid, or contaminated labware? start->waste_type collect Collect in a designated, labeled hazardous waste container. waste_type->collect All Types seal Securely seal the container. collect->seal store Store in a designated, secure, and ventilated area. seal->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store->contact_ehs disposal Arrange for professional disposal. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Guide to Handling 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic aromatic compound. Adherence to these guidelines is critical to mitigate risks of skin, eye, and respiratory irritation.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRequired for handling the solid, powdered form to prevent inhalation of dust particles.[1] Necessary for handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][3] The apron is recommended for handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during activities with a high risk of splashes, such as bulk transfers or reactions.[1]Secondary

Operational Plan: A Step-by-Step Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal, incorporating critical safety checkpoints.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare Workspace: Ensure fume hood is operational prep_ppe->prep_area Proceed when ready weigh Weighing: Handle solid powder in fume hood prep_area->weigh Begin handling dissolve Dissolving: Slowly add solid to solvent weigh->dissolve reaction Experimental Procedure: Use appropriate shielding dissolve->reaction decon Decontaminate: Clean glassware and surfaces reaction->decon After experiment waste Waste Disposal: Collect in labeled hazardous waste container decon->waste ppe_remove Remove PPE: Doff in designated area waste->ppe_remove

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

2. Handling:

  • Weighing: When handling the solid, powdered form, use a particulate respirator (N95 or higher) to prevent inhalation.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[1]
Decontamination All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

Institutional Guidelines: Always consult your institution's environmental health and safety office for specific disposal guidelines.[1]

By implementing these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.